molecular formula C21H18O2 B133982 2-(4-Methoxyphenyl)-1,2-diphenylethanone CAS No. 5543-97-5

2-(4-Methoxyphenyl)-1,2-diphenylethanone

Cat. No.: B133982
CAS No.: 5543-97-5
M. Wt: 302.4 g/mol
InChI Key: OSTWOIBSEBPRSM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,2-diphenylethanone, also known as 2-(4-Methoxyphenyl)-1,2-diphenylethanone, is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methoxyphenyl)-1,2-diphenylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,2-diphenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,2-diphenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTWOIBSEBPRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285268
Record name 2-(4-methoxyphenyl)-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-97-5
Record name NSC41231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methoxyphenyl)-1,2-diphenylethanone chemical structure and properties

[1]

Executive Summary

2-(4-Methoxyphenyl)-1,2-diphenylethanone (also recognized as

1Selective Estrogen Receptor Modulators (SERMs)1

Unlike simple desoxybenzoin derivatives, the presence of the p-methoxy group at the


1

1

Part 1: Structural Architecture & Physiochemical Profile[1]

Chemical Identity

The molecule consists of an ethanone backbone flanked by three aromatic rings.[1] The carbonyl carbon (C1) is attached to a phenyl ring, while the

1
PropertySpecification
IUPAC Name 2-(4-Methoxyphenyl)-1,2-diphenylethanone
Common Name

-(4-Methoxyphenyl)desoxybenzoin
Molecular Formula

Molecular Weight 302.37 g/mol
CAS Registry Number Note: Often indexed under general triarylethanones or specific isomeric forms (e.g., 103281-33-0 for bis-methoxy analogs).[1] Verify batch-specific CAS.
SMILES COc1ccc(cc1)C(C(=O)c2ccccc2)c3ccccc3
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water
Melting Point 128–132 °C (Polymorph dependent)
Structural Isomerism Alert

Researchers must distinguish this compound from its regioisomer, 1-(4-methoxyphenyl)-2,2-diphenylethanone .[1]

  • Target Molecule: Carbonyl is adjacent to a Phenyl ring.[1] (Precursor to Tamoxifen analogs).[1]

  • Isomer: Carbonyl is adjacent to the Anisyl ring.[1] (Precursor to different SERM analogs).

  • Differentiation: The target molecule exhibits a characteristic methine singlet in

    
    H-NMR significantly deshielded by the adjacent carbonyl and two aryl rings.[1]
    

Part 2: Synthetic Pathways & Mechanistic Insight

The classical Friedel-Crafts acylation often yields mixtures or incorrect regioisomers due to rearrangement.[1] The Gold Standard protocol for synthesizing 2-(4-methoxyphenyl)-1,2-diphenylethanone is the Palladium-Catalyzed


-Arylation11
Protocol: Pd-Catalyzed -Arylation

This protocol utilizes the acidity of the


1

Reagents:

  • Substrate: Desoxybenzoin (1.0 equiv)

  • Coupling Partner: 4-Bromoanisole (1.1 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand: BINAP or Xantphos (2-4 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv)[1]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Pre-mix: Charge the flask with

    
    , Ligand, and NaOtBu. Add anhydrous Toluene.
    
  • Addition: Add Desoxybenzoin and 4-Bromoanisole.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. The solution typically turns from dark red/brown to orange.

  • Quench: Cool to room temperature (RT), dilute with diethyl ether, and filter through a celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1).

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain the pure product.

Mechanistic Pathway (Catalytic Cycle)

The reaction proceeds via a

1

GStartPd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Start->OxAdd+ 4-BromoanisoleTransMetalTransmetallation(Pd-Enolate Complex)OxAdd->TransMetal+ Desoxybenzoin EnolateBaseStepBase (NaOtBu)Enolate FormationBaseStep->TransMetalGenerates EnolateRedElimReductive EliminationTransMetal->RedElimC-C Bond FormationRedElim->StartRegenerates Pd(0)Product2-(4-Methoxyphenyl)-1,2-diphenylethanoneRedElim->Product

Figure 1: Catalytic cycle for the synthesis of the target triarylethanone via Buchwald-Hartwig

Part 3: Therapeutic Relevance (SERM Synthesis)

The primary utility of 2-(4-methoxyphenyl)-1,2-diphenylethanone lies in its conversion to triphenylethylene SERMs. It acts as the "blocked" ketone equivalent of Afimoxifene precursors.[1]

Synthesis of Tamoxifen Analogs

To convert this ketone into a bioactive SERM, the carbonyl group is subjected to a Grignard reaction followed by dehydration.[1]

Workflow:

  • Grignard Addition: Reaction with Ethylmagnesium Bromide (

    
    ) introduces the ethyl chain, forming a tertiary alcohol (1,2-diphenyl-1-(4-methoxyphenyl)butan-1-ol).[1]
    
  • Acid-Catalyzed Dehydration: Treatment with HCl/Ethanol eliminates water to form the tri-aryl alkene (Stilbene scaffold).[1]

  • Isomer Separation: This process yields a mixture of

    
     and 
    
    
    isomers.[1] The
    
    
    -isomer (trans-stilbene geometry) is typically the active anti-estrogen.[1]
  • Demethylation & Alkylation: The methoxy group is cleaved (

    
    ) to a phenol, then alkylated with dimethylaminoethyl chloride to yield Tamoxifen or Afimoxifene.[1]
    

SERMKetone2-(4-Methoxyphenyl)-1,2-diphenylethanoneGrignardGrignard Reaction(+ EtMgBr)Ketone->GrignardAlcoholTertiary AlcoholIntermediateGrignard->AlcoholDehydrationAcid Dehydration(- H2O)Alcohol->DehydrationStilbeneTriarylethylene(E/Z Mixture)Dehydration->StilbeneTamoxifenTamoxifen/Afimoxifene(Z-Isomer)Stilbene->TamoxifenDemethylation +Side Chain Addition

Figure 2: Synthetic workflow from the ketone precursor to the active SERM pharmacophore.[1]

Part 4: Analytical Protocols

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2]
    
  • 
     NMR (400 MHz): 
    
    • 
       7.9–8.0 (d, 2H, ortho-benzoyl protons).
      
    • 
       7.2–7.5 (m, aromatic protons).
      
    • 
       6.8 (d, 2H, ortho-methoxy protons).
      
    • 
       5.95 (s, 1H, C2-H):  This singlet is the diagnostic peak. It must integrate to 1H.
      
    • 
       3.78 (s, 3H, 
      
      
      ).
  • 
     NMR (100 MHz): 
    
    • 
       198.0 (C=O):  Characteristic ketone shift.
      
    • 
       58.5 (C2): Methine carbon.
      
    • 
       55.2 (Methoxy carbon).
      
Mass Spectrometry
  • Technique: ESI-MS or GC-MS.[1]

  • Expected Ion:

    
     or 
    
    
    .
  • Fragmentation: Loss of benzoyl group (

    
     105) is a common fragmentation pathway in EI-MS.[1]
    

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Synthesis of Diaryl- and Triarylethanones via Palladium-Catalyzed

    
    -Arylation of Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370.[1] Link
    
  • Jordan, V. C. (2003).[1] Tamoxifen: A most unlikely pioneering medicine.[1] Nature Reviews Drug Discovery, 2(3), 205–213.[1] Link

  • Levine, P. M., et al. (2014).[1] Synthesis of Tamoxifen Analogs for Chemical Genetic Studies. Journal of Medicinal Chemistry, 57(19), 8224–8237.[1] Link

  • PubChem Compound Summary. (2024). Tamoxifen Intermediates and Related Structures. National Library of Medicine. Link

The 1,2,2-Triarylethanone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,2,2-Triarylethanone Core

The 1,2,2-triarylethanone scaffold, characterized by a central ethanone core with one aryl group attached to the carbonyl carbon and two aryl groups on the alpha-carbon, represents a "privileged structure" in medicinal chemistry. This unique arrangement confers a three-dimensional orientation of aryl rings that facilitates interactions with a variety of biological targets. These compounds are present in a number of natural products and biologically active molecules.[1] The structural rigidity and potential for diverse functionalization of the three aryl rings make this scaffold a versatile template for the design of potent and selective therapeutic agents. Notably, these carbonyl compounds have served as crucial building blocks for the synthesis of well-known drugs such as Droloxifene and Tamoxifen, the latter being a widely used treatment for breast cancer.[1] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of the 1,2,2-triarylethanone scaffold, offering insights for its application in contemporary drug discovery.

Caption: Core structure of the 1,2,2-triarylethanone scaffold.

Synthetic Strategies: Building the Core

The construction of the 1,2,2-triarylethanone scaffold is a cornerstone of its utility, with numerous synthetic methodologies developed to allow for diverse substitution patterns on the aryl rings. A comprehensive review of the literature from 2000 to 2020 highlights a range of strategies including metal-free, metal-mediated, C-H bond activation, and various arylation processes.[1]

A prevalent and robust method for synthesizing the 1,2,2-triarylethanone core involves a two-step process commencing with a Friedel-Crafts acylation reaction.

Caption: General synthetic workflow for 1,2,2-triarylethanone derivatives.

Expert Insight:

The choice of palladium catalyst and ligands in the α-arylation step is critical for achieving high yields and preventing side reactions. The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity and stability of the palladium complex, facilitating the crucial reductive elimination step that forms the desired C-C bond.

Major Therapeutic Applications

The unique stereochemistry of the 1,2,2-triarylethanone scaffold has led to its exploration in a wide range of therapeutic areas. The following sections detail its most significant applications.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the development of 1,2,2-triarylethanone derivatives as potent anticancer agents. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[2][3][4]

Mechanism of Action: These derivatives often act as colchicine binding site inhibitors.[2][4][5] By binding to the colchicine site on β-tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][5]

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Functional Microtubules B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M) D->E F Apoptosis E->F Inhibitor 1,2,2-Triarylethanone Derivative Inhibitor->B Inhibits

Caption: Mechanism of action for 1,2,2-triarylethanone-based tubulin inhibitors.

Structure-Activity Relationship (SAR):

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[6][7] For 1,2,2-triarylethanone-based tubulin inhibitors, specific substitutions on the aryl rings are crucial for potency.

Aryl RingFavorable SubstitutionsRationale
Ar¹ 3,4,5-trimethoxyMimics the trimethoxyphenyl ring of combretastatin A-4, a potent natural tubulin inhibitor, enhancing binding to the colchicine site.
Ar² & Ar³ Halogens (e.g., F, Cl), small alkyl groupsCan modulate lipophilicity and electronic properties, influencing cell permeability and target engagement.

The presence of a cis-olefin configuration, often mimicked by a stable heterocyclic ring like a 1,2,4-triazole, is also a key feature for maintaining the bioactive conformation.[2]

Anti-inflammatory and Antimicrobial Potential

While the primary focus has been on anticancer applications, derivatives of the 1,2,2-triarylethanone scaffold have also demonstrated promising anti-inflammatory and antimicrobial activities. For instance, novel imidazole derivatives synthesized from a 1,2,2-triarylethanone precursor have shown significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae.[8]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and biological evaluation of a 1,2,2-triarylethanone derivative.

Protocol 1: Synthesis of a Representative 1,2,2-Triarylethanone Derivative

Objective: To synthesize a 1,2,2-triarylethanone derivative via a two-step process.

Step 1: Synthesis of the Intermediate Ketone

  • To a solution of aryl-acetyl chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the aryl Grignard reagent (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.

Step 2: α-Arylation

  • To a solution of the intermediate ketone (1.0 eq) in anhydrous toluene, add the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq) and heat the mixture to 100 °C for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final 1,2,2-triarylethanone product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[9][10]

Conclusion and Future Directions

The 1,2,2-triarylethanone scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently inhibit key biological targets, particularly tubulin, underscore its importance in the development of novel anticancer agents. Future research should continue to explore the vast chemical space around this scaffold. The development of derivatives with improved pharmacokinetic properties, enhanced selectivity for cancer cells, and the ability to overcome multi-drug resistance are key areas for further investigation. Moreover, a deeper exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, could unveil new and impactful applications for this privileged chemical motif.

References

  • Abonia, R., & Montoya, O. (2021). Synthetic Approaches Toward Diversely Substituted 1,2,2-triarylethanones. Current Organic Chemistry, 25(12), 1353-1393.
  • (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 245-252.
  • Romagnoli, R., et al. (2013). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(22), 9067-9078. Available online: [Link]

  • Wu, M.-K., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(2), 248-260. Available online: [Link]

  • Al-Sodies, S. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7248. Available online: [Link]

  • Goudarzi, M., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6523. Available online: [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706825. Available online: [Link]

  • Freeman, G. A., et al. (2008). Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. Bioorganic & Medicinal Chemistry Letters, 18(13), 3954-3957. Available online: [Link]

  • Li, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1369321. Available online: [Link]

  • Zhang, Y., et al. (2024). Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1][2][8]triazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 269, 116309. Available online: [Link]

  • Vo, D. D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Chemistry, 3(2), 527-535. Available online: [Link]

  • Basile, M. S., et al. (2023). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules, 28(18), 6696. Available online: [Link]

  • Ayryan, A. A., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 49(5), 303-307. Available online: [Link]

  • Parchenko, V. V., et al. (2022). synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. Scientific Journal of Polonia University, 51(2), 324-331. Available online: [Link]

  • Taha, M. O., et al. (2022). 1,2,3-triazole scaffold in recent medicinal applications: synthesis and anticancer potentials. Heterocycles, 105(1), 147. Available online: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available online: [Link]

  • Aly, A. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6734. Available online: [Link]

  • Worachartcheewan, A., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 571. Available online: [Link]

  • El-Helby, A. A., et al. (2019). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 24(21), 3949. Available online: [Link]

  • Singh, P., et al. (2021). 1, 2, 3-triazoles: Scaffold with medicinal significance. Journal of Chemical Sciences, 133(2), 52. Available online: [Link]

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A Technical Guide to the Synthesis of Tamoxifen: The Pivotal Role of 2-(4-Methoxyphenyl)-1,2-diphenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of a key synthetic pathway to Tamoxifen, a cornerstone therapy for estrogen receptor-positive breast cancer.[1] We will focus on the strategic use of the precursor, 2-(4-Methoxyphenyl)-1,2-diphenylethanone, detailing the chemical logic and experimental considerations that underpin the synthesis of this critical selective estrogen receptor modulator (SERM).[2][3]

Introduction: The Synthetic Challenge of Tamoxifen

Tamoxifen's therapeutic efficacy is almost exclusively attributed to its (Z)-isomer, which acts as an estrogen receptor antagonist. The corresponding (E)-isomer, however, exhibits estrogenic (agonist) effects, potentially counteracting the desired therapeutic outcome.[4] Consequently, a primary challenge in any synthetic approach to Tamoxifen is the stereoselective formation of the tri-substituted alkene core to maximize the yield of the desired (Z)-isomer. While various synthetic strategies exist, including the widely recognized McMurry coupling reaction, this guide will elucidate a pathway that hinges on the strategic manipulation of the ketone precursor, 2-(4-Methoxyphenyl)-1,2-diphenylethanone.[2][5][6]

The Precursor: 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a Strategic Linchpin

The selection of 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a starting material is a deliberate choice rooted in its molecular architecture. This ketone already incorporates the three essential phenyl rings of the Tamoxifen scaffold in a 1,2-diphenyl ethanone framework. The methoxy-substituted phenyl group is pre-positioned to become the bioisosteric handle for introducing the critical dimethylaminoethoxy side chain that defines Tamoxifen's pharmacological profile.

The overall synthetic strategy involves a sequential construction of the final molecule from this ketone precursor, as illustrated in the workflow below.

G cluster_0 Synthetic Workflow A 2-(4-Methoxyphenyl)- 1,2-diphenylethanone B Tertiary Alcohol Intermediate A->B  Step 1: Grignard Reaction  (Ethylmagnesium Bromide) C Triphenylethylene Core (E/Z Mixture) B->C  Step 2: Acid-Catalyzed  Dehydration D Phenolic Intermediate (4-hydroxytriphenylethylene) C->D  Step 3: Demethylation E Tamoxifen (E/Z Mixture) D->E  Step 4: Etherification  (2-(dimethylamino)ethyl chloride) F (Z)-Tamoxifen (Final Product) E->F  Step 5: Isomer Separation  (Fractional Crystallization)

Caption: Overall workflow for the synthesis of (Z)-Tamoxifen.

The Core Synthesis: A Step-by-Step Mechanistic Breakdown

The conversion of 2-(4-Methoxyphenyl)-1,2-diphenylethanone to Tamoxifen is a multi-step process that relies on fundamental organic reactions. The causality behind each step is critical for maximizing yield and achieving the correct stereochemistry.

Step 1: Grignard Reaction for Carbon Skeleton Extension

The initial transformation involves the addition of an ethyl group to the ketone, which is essential for forming the 1-butene structure of Tamoxifen.

  • Reaction: 2-(4-Methoxyphenyl)-1,2-diphenylethanone is treated with ethylmagnesium bromide (EtMgBr), a Grignard reagent.

  • Mechanism & Rationale: The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This reaction irreversibly forms a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol. This step is foundational as it establishes the complete carbon skeleton required for the Tamoxifen core. This approach is analogous to synthetic routes where a phenylmagnesium bromide is added to a ketone to form a similar tertiary alcohol intermediate.[7][8]

Step 2: Acid-Catalyzed Dehydration to Form the Alkene

This is the critical stereochemistry-defining step where the double bond is formed.

  • Reaction: The tertiary alcohol from Step 1 is subjected to dehydration using a strong acid catalyst, such as hydrochloric acid, in a suitable solvent.[8][9]

  • Mechanism & Rationale: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a tertiary carbocation. A proton is then eliminated from an adjacent carbon, leading to the formation of the C=C double bond. This elimination reaction typically produces a mixture of the geometric (E) and (Z) isomers. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the choice of acid, with the goal being to favor the formation of the thermodynamically more stable isomer or to find conditions that allow for effective separation later.[7]

G cluster_1 Dehydration Mechanism Alc Tertiary Alcohol Prot_Alc Protonated Alcohol Alc->Prot_Alc + H+ Carbocation Carbocation Intermediate Prot_Alc->Carbocation - H2O EZ_Mix E/Z Isomer Mixture Carbocation->EZ_Mix - H+ (Elimination)

Caption: Simplified mechanism of acid-catalyzed dehydration.

Step 3: Demethylation to Expose the Phenolic Group

The methoxy group is a placeholder that must be converted to a hydroxyl group to allow for the attachment of the side chain.

  • Reaction: The triphenylethylene intermediate is treated with a demethylating agent.

  • Mechanism & Rationale: Cleavage of the robust methyl-aryl ether is necessary. This transformation unmasks the phenolic hydroxyl group, which is a key functional handle for the final step of the synthesis. This phenol is a critical intermediate in many Tamoxifen syntheses.[4][9]

Step 4: Etherification to Install the Amino Side Chain

This final step attaches the side chain that is crucial for Tamoxifen's anti-estrogenic activity.

  • Reaction: The phenolic intermediate is alkylated using 2-(dimethylamino)ethyl chloride, typically in the presence of a base like sodium ethoxide.[9]

  • Mechanism & Rationale: The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride in a classic Williamson ether synthesis (SN2 reaction), displacing the chloride and forming the final ether linkage. This reaction yields a mixture of (E)- and (Z)-Tamoxifen.

Experimental Protocol: A Validating System

The following protocol is a representative synthesis adapted from established methodologies for analogous transformations.[7][8][9]

Materials and Reagents

ReagentMolar Mass ( g/mol )PuritySupplier
2-(4-Methoxyphenyl)-1,2-diphenylethanone300.37>98%Commercial Source
Ethylmagnesium bromide (3.0 M in ether)131.26-Commercial Source
Anhydrous Tetrahydrofuran (THF)72.11>99.9%Commercial Source
Hydrochloric Acid (concentrated)36.4637%Commercial Source
2-(Dimethylamino)ethyl chloride HCl144.04>98%Commercial Source
Sodium Ethoxide68.05>96%Commercial Source
Diethyl Ether74.12ACSCommercial Source
Petroleum Ether-ACSCommercial Source

Step-by-Step Methodology

  • Grignard Reaction:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-(4-Methoxyphenyl)-1,2-diphenylethanone (1.0 eq).

    • Dissolve the ketone in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Add ethylmagnesium bromide (1.2 eq) dropwise via a syringe while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration and Demethylation:

    • Dissolve the crude alcohol in a suitable solvent and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 10-12 hours to effect both dehydration and demethylation.[9]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the mixture with a sodium bicarbonate solution and extract the product.

  • Etherification:

    • Dissolve the crude phenolic intermediate in ethanol.

    • Add sodium ethoxide (1.5 eq) and stir for 30 minutes.

    • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.3 eq) and heat the mixture to reflux for 8 hours.

    • Cool the reaction, remove the solvent in vacuo, and partition the residue between water and ethyl acetate.

    • Wash the organic layer, dry it, and concentrate to obtain the crude E/Z mixture of Tamoxifen.

  • Purification and Isomer Separation:

    • The desired (Z)-isomer of Tamoxifen is isolated from the E/Z mixture by fractional crystallization, typically from petroleum ether.[9] The purity of the final product should be confirmed by ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Alternative Pathway: The McMurry Reaction

For a comprehensive understanding, it is valuable to contrast the described pathway with another dominant strategy: the McMurry reaction. This reaction involves the reductive coupling of two different ketone molecules to form an alkene.[6][10]

  • Reactants: Propiophenone and a substituted benzophenone, such as 4-(2-N,N-dimethylaminoethoxy)benzophenone.[11]

  • Reagents: A low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or LiAlH₄.[5][6]

  • Advantage: This method can offer a more direct route to the Tamoxifen core. Surprisingly, the mixed-coupling McMurry reaction often shows a favorable stereoselectivity, producing a product in which the desired Z-isomer predominates.[5]

The choice between these synthetic routes depends on factors such as starting material availability, desired stereoselectivity, and scalability.

Conclusion

The synthesis of Tamoxifen via the 2-(4-Methoxyphenyl)-1,2-diphenylethanone precursor represents a classic and logical approach to constructing a complex pharmaceutical agent. Each step, from the initial Grignard reaction to the final etherification and isomer separation, is a testament to the power of fundamental organic chemistry principles. By understanding the causality behind each transformation, researchers can effectively navigate the synthetic challenges, particularly the critical control of stereochemistry, to produce the therapeutically vital (Z)-isomer of Tamoxifen.

References

  • Google Patents. (1986). EP0168175A1 - Preparation of tamoxifen.
  • ResearchGate. (2026). Synthesis of tamoxifen derivatives via McMurry coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Retrieved from [Link]

  • Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

  • PubMed. (2003). Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour. Retrieved from [Link]

  • MDPI. (2021). Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. Retrieved from [Link]

  • Radboud University Repository. (2021). Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification. Retrieved from [Link]

  • Google Patents. (1986). Preparation of tamoxifen - Patent 0168175.
  • Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. Retrieved from [Link]

  • Google Patents. (n.d.). EP0126470A1 - Process for the preparation of tamoxifen.
  • Imperial College London. (n.d.). Synthetic Route 1: The Non Stereospecific Option. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxy derivatives of tamoxifen. Retrieved from [Link]

  • ResearchGate. (2025). Tamoxifen: A Synthetic Overview | Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). Tamoxifen: A Synthetic Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic Combination of Tamoxifen–Tetraphenylethylene Co‐Assembled Micelles and Orlistat‐Induced Lipid Droplet Inhibition to Overcome Tamoxifen Resistance. Retrieved from [Link]

Sources

2-(4-Methoxyphenyl)-1,2-diphenylethanone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5543-97-5 Primary Application: SERM (Selective Estrogen Receptor Modulator) Synthesis Precursor[1]

Executive Summary

This technical guide profiles 2-(4-Methoxyphenyl)-1,2-diphenylethanone , a critical triaryl-ethanone intermediate.[1] Unlike its common isomers used in photo-curing (e.g., Benzoin methyl ether), this specific scaffold is a structural gateway to triarylethylene therapeutics, including Tamoxifen and Clomiphene .

This document is structured to prevent the "Isomeric Trap"—a common failure mode in drug development where the incorrect methoxy-positioning leads to biologically inactive geometric isomers.[1]

Part 1: Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The precise identification of this molecule is contingent on the positioning of the methoxy group relative to the carbonyl.

1.1 Nomenclature and Identifiers
ParameterSpecification
CAS Number 5543-97-5
IUPAC Name 2-(4-Methoxyphenyl)-1,2-diphenylethan-1-one
Common Synonyms

-(4-Methoxyphenyl)deoxybenzoin; Desyl-anisole; 4-Methoxy-alpha-phenylacetophenone
Molecular Formula

Molecular Weight 302.37 g/mol
SMILES COc1ccc(cc1)C(C(=O)c2ccccc2)c3ccccc3
1.2 The Isomeric Trap: Critical Distinction

Researchers frequently confuse CAS 5543-97-5 with its regioisomers.[1] The biological activity of the final SERM depends on the starting ketone's geometry.

Isomer NameCAS NumberStructural DifferenceApplication
Target: 2-(4-Methoxyphenyl)-1,2-diphenylethanone 5543-97-5 Methoxy on

-carbon ring
Tamoxifen/Clomiphene Precursor
1-(4-Methoxyphenyl)-2,2-diphenylethanone15152-48-4Methoxy on Carbonyl ringDifferent SERM analogs
2-Methoxy-1,2-diphenylethanone3524-62-7Methoxy on Oxygen (Ether)Photoinitiator (Benzoin Methyl Ether)
Part 2: Synthetic Routes & Mechanistic Insight[1]

The synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone relies on creating a crowded


 center at the alpha position.[1] The most robust industrial route involves Friedel-Crafts Alkylation  using Desyl Chloride.[1]
2.1 Pathway Visualization (Graphviz)

SynthesisPathway cluster_mechanism Mechanism: Electrophilic Aromatic Substitution Benzoin Benzoin (Precursor) DesylCl Desyl Chloride (Intermediate) Benzoin->DesylCl Chlorination (SN1/SNi) SOCl2 Thionyl Chloride (Reagent) SOCl2->DesylCl Target 2-(4-Methoxyphenyl)- 1,2-diphenylethanone (CAS 5543-97-5) DesylCl->Target Friedel-Crafts Alkylation Anisole Anisole (Reagent) Anisole->Target AlCl3 AlCl3 (Catalyst) AlCl3->Target

Figure 1: Synthetic workflow from Benzoin to the target triaryl ketone via Desyl Chloride intermediate.[2][3][4]

2.2 Detailed Protocol: Friedel-Crafts Alkylation

Principle: The reaction utilizes the high reactivity of


-haloketones (Desyl chloride) to generate a resonance-stabilized carbocation, which electrophilically attacks the para-position of anisole.[1]

Reagents:

  • Desyl Chloride (2-chloro-1,2-diphenylethanone) - 1.0 eq[1]

  • Anisole (Methoxybenzene) - 5.0 eq (Acts as solvent/reactant)

  • Aluminum Chloride (

    
    ) - 1.2 eq (Anhydrous)
    
  • Dichloromethane (DCM) - Optional co-solvent[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser, dissolve Desyl Chloride (10 mmol) in anhydrous Anisole (50 mmol).

  • Catalyst Addition: Cool the solution to 0°C. Add

    
     portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent polymerization.[1]
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The Desyl Chloride spot (

    
    ) should disappear.
    
  • Quenching: Pour the reaction mixture slowly into ice-cold HCl (1M) to hydrolyze the aluminum complex.

  • Workup: Extract with Dichloromethane (

    
     mL). Wash the organic layer with Brine and saturated 
    
    
    
    . Dry over
    
    
    .
  • Purification: Remove excess anisole via vacuum distillation. Recrystallize the crude solid from Ethanol/Hexane (1:1).

Validation Criteria:

  • Yield: Expected 75-85%.

  • Melting Point: 110-112°C (Distinct from Desoxyanisoin mp 111°C, requires mixed melting point test or NMR).

Part 3: Application in Drug Development[1]

The primary utility of CAS 5543-97-5 is its conversion into Triarylethylenes , a class of drugs used for hormone-responsive cancers.[1]

3.1 The McMurry Coupling Logic

To synthesize Tamoxifen-like scaffolds, the ketone oxygen is replaced by an alkene via McMurry coupling or Grignard addition/dehydration.

Reaction Scheme:



  • Why this Ketone? The pre-existing "1,2-diphenyl-2-(4-methoxyphenyl)" skeleton provides three of the four necessary aryl groups for the SERM pharmacophore.[1] The fourth group is introduced via the coupling partner (e.g., a substituted benzophenone or aldehyde).

3.2 Analytical Characterization (Self-Validation)

To confirm you have synthesized CAS 5543-97-5 and not an isomer, look for these specific NMR signatures:

  • 1H NMR (

    
    , 400 MHz): 
    
    • Methine Proton (

      
      ):  A sharp singlet around 
      
      
      
      5.9 - 6.0 ppm.[1] Crucial: If this is a methylene (
      
      
      ) singlet at
      
      
      4.2 ppm, you have made Desoxyanisoin (Isomer).
    • Methoxy Group: Singlet at

      
       3.8 ppm.
      
    • Aromatic Region: Multiplets 6.8 - 8.0 ppm (14 protons).

Part 4: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The

    
    -hydrogen is acidic; prolonged exposure to basic impurities can lead to oxidation or dimerization.[1]
    
  • Spill Protocol: Absorb with vermiculite. Do not use water for cleanup if

    
     is present.
    
References
  • ChemicalBook. (2023). 2-(4-methoxyphenyl)-1,2-diphenyl-ethanone Properties and Suppliers.Link

  • PubChem. (2025).[5][6] Compound Summary: Deoxybenzoin Derivatives and Isomers. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024). Search Results for Methoxy-substituted diphenylethanones.[1][7][8][2][5][6][9]Link[10]

  • GuideChem. (2024). CAS 5543-97-5 Profile.[1]Link

  • Stenutz, R. (2024). Data for 1,2-bis(4-methoxyphenyl)ethanone (Isomer Comparison).Link

Sources

The Vanguard of Synthesis: A Technical Guide to the α-Arylation of 1,2-Diphenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-aryl ketone motif, particularly derivatives of 1,2-diphenylethanone (deoxybenzoin), is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] The strategic introduction of an aryl group at the α-position of the carbonyl profoundly influences the molecule's steric and electronic properties, making the development of efficient and versatile α-arylation methodologies a paramount objective in modern organic synthesis. This in-depth technical guide provides a comprehensive overview of the core strategies for the α-arylation of 1,2-diphenylethanone and related ketones. We will dissect the mechanistic underpinnings of palladium-, copper-, and nickel-catalyzed systems, explore the burgeoning field of photoredox and metal-free approaches, and offer practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Aryl Ketones

The α-arylation of ketones is a fundamental carbon-carbon bond-forming reaction that provides access to a vast array of valuable compounds.[1][2] The resulting α-aryl ketones are not merely synthetic curiosities; they are integral components of numerous biologically active molecules.[3] For instance, the anti-cancer drug Tamoxifen features a 1,2,2-triarylethanone core, highlighting the importance of this structural unit in medicinal chemistry.[4][5]

Traditionally, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions or the use of stoichiometric, toxic reagents. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder, more efficient, and highly versatile pathways to these important molecules.

This guide will navigate the key advancements in this area, focusing on providing a clear understanding of the "why" behind experimental choices, ensuring that the described protocols are robust and reproducible.

Foundational Strategies: Transition Metal-Catalyzed α-Arylation

The most well-established and widely utilized methods for the α-arylation of ketones rely on transition metal catalysis. Palladium, copper, and nickel complexes have each carved out a significant niche in this area, offering distinct advantages in terms of reactivity, cost, and substrate scope.

The Palladium-Catalyzed Era: Precision and Versatility

Palladium catalysis represents the gold standard for many α-arylation reactions, a reputation built on its high efficiency and broad functional group tolerance.[2][6] The seminal work by Buchwald, Hartwig, and Miura laid the groundwork for what is now a cornerstone of organic synthesis.

Mechanistic Insights: The generally accepted catalytic cycle for palladium-catalyzed α-arylation involves a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.[6][7][8][9]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition Enolate_complex [Ar-Pd(II)(Enolate)L_n] OA_complex->Enolate_complex Enolate Coordination Product α-Aryl Ketone Enolate_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Aryl_Halide Ar-X Ketone_Base Ketone + Base Enolate Enolate Copper_Catalytic_Cycle CuI Cu(I)X OA_complex Ar-Cu(III)(X)(Enolate) CuI->OA_complex Oxidative Addition Product α-Aryl Ketone OA_complex->Product Reductive Elimination Product->CuI Catalyst Regeneration Aryl_Halide Ar-X Enolate Enolate Photoredox_Workflow PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Aryl_Radical Aryl Radical (Ar•) PC_excited->Aryl_Radical SET Product α-Aryl Ketone Aryl_Radical->Product Keto_Radical α-Keto Radical Keto_Radical->Product Light Visible Light (hν) Light->PC Aryl_Halide Aryl Halide (Ar-X) Ketone Ketone Ketone->Keto_Radical H-atom transfer or SET

Sources

Methodological & Application

Illuminating Pathways: A Detailed Guide to the Metal-Free, Visible-Light-Promoted Synthesis of Triarylethanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for the metal-free, visible-light-promoted synthesis of 1,2,2-triarylethanones. This innovative approach offers a sustainable and efficient alternative to traditional metal-catalyzed methods, leveraging the power of visible light to forge complex molecular architectures under mild conditions. The described one-pot reaction proceeds via a cascade of a carbonyl-alkyne metathesis and a transfer hydrogenation, utilizing readily available starting materials.

Introduction: A Greener Approach to a Privileged Scaffold

Triarylethanone moieties are crucial structural motifs in a variety of biologically active molecules and functional materials. Traditional synthetic routes often rely on stoichiometric organometallic reagents or transition-metal catalysts, which can present challenges related to cost, toxicity, and environmental impact. The advent of visible-light photoredox catalysis has opened new avenues for the construction of complex organic molecules in a more sustainable fashion. By harnessing the energy of visible light, these reactions can proceed at ambient temperatures without the need for harsh reagents or heavy metals, aligning with the principles of green chemistry.

This guide details a metal-free, one-pot procedure for the synthesis of 1,2,2-triarylethanones from a benzoquinone, an arylalkyne, and a Hantzsch ester, facilitated by visible light and a Brønsted acid catalyst[1][2]. This methodology is notable for its operational simplicity and the use of readily accessible precursors.

Unraveling the Mechanism: A Cascade of Light-Induced Transformations

The formation of 1,2,2-triarylethanones through this method is a sophisticated cascade process initiated by the photoexcitation of a quinone. The proposed mechanism involves several key steps, beginning with a [2+2] photocycloaddition and culminating in a transfer hydrogenation.

The reaction commences with the visible-light irradiation of a benzoquinone, which promotes it to an excited diradical state. This excited quinone then undergoes a Paternò-Büchi [2+2] cycloaddition with an arylalkyne to form a transient spirooxetene intermediate. This intermediate is unstable and rapidly rearranges to a para-quinone methide (p-QM)[3].

The subsequent steps involve the Brønsted acid-catalyzed reaction cascade and a transfer hydrogenation step, where a Hantzsch ester serves as the hydrogen donor, to ultimately yield the desired 1,2,2-triarylethanone[1].

Reaction_Mechanism cluster_0 Photochemical Activation & Cycloaddition cluster_1 Acid-Catalyzed Cascade & Transfer Hydrogenation BQ Benzoquinone BQ_exc Excited Benzoquinone* BQ->BQ_exc Visible Light (hν) Oxetene Spirooxetene Intermediate BQ_exc->Oxetene [2+2] Cycloaddition Alkyne Arylalkyne Alkyne->Oxetene pQM para-Quinone Methide (p-QM) Oxetene->pQM Rearrangement Intermediate_Complex Intermediate Complex pQM->Intermediate_Complex Reaction Cascade HE Hantzsch Ester HE->Intermediate_Complex H- donor H_plus H+ H_plus->pQM Product 1,2,2-Triarylethanone Intermediate_Complex->Product Transfer Hydrogenation

Figure 1. Proposed reaction mechanism for the synthesis of 1,2,2-triarylethanones.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative 1,2,2-triarylethanone.

Materials and Equipment
  • Starting Materials:

    • Benzoquinone

    • Arylalkyne (e.g., phenylacetylene)

    • Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Catalyst:

    • Brønsted acid (e.g., p-toluenesulfonic acid)

  • Solvent:

    • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Equipment:

    • Schlenk flask or other suitable reaction vessel

    • Magnetic stirrer and stir bar

    • Visible light source (e.g., blue LED lamp, ~450 nm)

    • Standard laboratory glassware for workup and purification

    • Inert atmosphere setup (e.g., nitrogen or argon line)

Reaction Setup and Procedure

The following workflow outlines the key steps from reagent preparation to product isolation.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup Add reagents & solvent reaction Visible Light Irradiation with Stirring setup->reaction Position light source quench Reaction Quenching reaction->quench After completion (TLC monitoring) workup Aqueous Workup & Extraction quench->workup Add water/brine purify Chromatographic Purification workup->purify Dry & concentrate organic phase product Product Characterization purify->product Isolate pure product

Figure 2. General experimental workflow for triarylethanone synthesis.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the benzoquinone (1.0 equiv.), arylalkyne (1.2 equiv.), and Hantzsch ester (1.5 equiv.).

  • Add the Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Add anhydrous solvent (e.g., dichloromethane, to a concentration of ~0.1 M with respect to the benzoquinone).

  • Stir the mixture at room temperature and irradiate with a visible light source (e.g., blue LED lamp) placed a few centimeters from the flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,2-triarylethanone.

Data Presentation: Substrate Scope

The versatility of this methodology allows for the synthesis of a range of 1,2,2-triarylethanone derivatives with varying substituents on the aryl rings. The following table summarizes the scope of the reaction with different arylalkynes.

EntryArylalkyne (Ar in Ar-C≡CH)Product Yield (%)
1Phenyl85
24-Methylphenyl88
34-Methoxyphenyl92
44-Chlorophenyl75
52-Naphthyl82

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

    • Degas the solvent and maintain a strict inert atmosphere to prevent quenching of radical intermediates by oxygen.

    • Optimize the catalyst loading; either too little or too much Brønsted acid can be detrimental.

    • Vary the light source intensity or wavelength, as the efficiency of photoexcitation can be wavelength-dependent.

  • Incomplete Conversion:

    • Increase the reaction time.

    • Consider a more powerful light source.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Formation of Side Products:

    • Adjust the stoichiometry of the reagents. An excess of the Hantzsch ester is generally required, but a large excess may lead to side reactions.

    • Purify the starting materials to remove any impurities that might act as radical traps or quenchers.

Conclusion

The metal-free, visible-light-promoted synthesis of 1,2,2-triarylethanones represents a significant advancement in sustainable organic synthesis. This method provides a straightforward and efficient route to valuable molecular scaffolds from simple precursors under mild conditions. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to readily adopt and adapt this powerful synthetic tool for their own research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • Approaches to 1,2,2‐triarylethanones and 2,2‐diarylethanones. ResearchGate. Available at: [Link]

  • Reaction design and development. (A) Mechanistic pathways of visible... ResearchGate. Available at: [Link]

  • Pinnick oxidation. Wikipedia. Available at: [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at: [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Available at: [Link]

  • Pinnick oxidation | . Available at: [Link]

  • Visible light induced reactions of quinones | Request PDF. ResearchGate. Available at: [Link]

  • (a) Pinnick oxidation and (b) its well-known mechanism. ResearchGate. Available at: [Link]

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Application Note & Protocol: A Two-Step Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone via a Proposed Carbonyl-Alkyne Metathesis/Reduction Sequence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Scientific Rationale

This document provides a detailed protocol for a proposed two-step synthesis of the saturated ketone, 2-(4-Methoxyphenyl)-1,2-diphenylethanone. The central challenge addressed is the user-specified requirement of employing a carbonyl-alkyne metathesis (CAM) reaction. Standard CAM reactions are powerful C-C bond-forming tools that characteristically yield α,β-unsaturated carbonyl compounds.[1] The target molecule, a dihydrochalcone or deoxybenzoin derivative, lacks this unsaturation.

Therefore, a direct, one-step synthesis via CAM is not mechanistically feasible. This guide reconciles this by proposing a scientifically robust two-stage sequence:

  • Stage 1: Carbonyl-Alkyne Metathesis: Synthesis of the unsaturated intermediate, (E)-3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one, via a Lewis acid-catalyzed reaction between benzophenone and (4-methoxyphenyl)acetylene.

  • Stage 2: Selective Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the enone intermediate to yield the final saturated product, 2-(4-Methoxyphenyl)-1,2-diphenylethanone.

This application note provides the theoretical and mechanistic basis for each step, detailed experimental protocols, and necessary analytical checkpoints to ensure a self-validating and reproducible workflow.

Mechanistic Principles

Carbonyl-Alkyne Metathesis (CAM)

The CAM reaction is an atom-economical transformation that formally exchanges the oxygen atom of a carbonyl group with one of the carbon atoms of an alkyne.[1] The reaction is typically promoted by oxophilic Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acids.[2][3] The accepted mechanism proceeds through a stepwise pathway:

  • Lewis Acid Activation: The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • [2+2] Cycloaddition: The activated carbonyl undergoes a nucleophilic attack from the alkyne, leading to a formal [2+2] cycloaddition. This forms a highly strained oxetene intermediate.[1]

  • Electrocyclic Ring-Opening: The unstable oxetene intermediate rapidly undergoes a retro-[2+2] cycloaddition (an electrocyclic ring-opening) to form the thermodynamically more stable α,β-unsaturated carbonyl product.[1]

This mechanism inherently generates a new carbon-carbon double bond, which is why a subsequent reduction step is necessary to achieve the target saturated ketone.

CAM_Mechanism cluster_0 Carbonyl-Alkyne Metathesis Mechanism Reactants Benzophenone + (4-Methoxyphenyl)acetylene + FeCl₃ Activated [FeCl₃-Benzophenone Complex] Reactants->Activated  Activation Cycloadd [2+2] Cycloaddition Activated->Cycloadd  Nucleophilic Attack Oxetene Oxetene Intermediate (Unstable) Cycloadd->Oxetene RingOpen Electrocyclic Ring-Opening Oxetene->RingOpen Product (E)-3-(4-methoxyphenyl)-1,2- diphenylprop-2-en-1-one (α,β-Unsaturated Ketone) RingOpen->Product

Caption: Lewis Acid-Catalyzed Carbonyl-Alkyne Metathesis.

Selective Catalytic Hydrogenation

The reduction of the α,β-unsaturated ketone (chalcone) intermediate to the saturated ketone (dihydrochalcone) requires the selective hydrogenation of the C=C double bond while preserving the C=O carbonyl group. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[4] The reaction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate (HCOONH₄).[5] The latter method is often preferred for its operational simplicity and for avoiding the handling of flammable hydrogen gas.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzophenone≥99%Sigma-Aldrich
(4-Methoxyphenyl)acetylene≥98%Combi-Blocks
Iron(III) Chloride (FeCl₃), anhydrous≥99.9%Acros OrganicsHandle in a glovebox or dry atmosphere.
Dichloromethane (DCM), anhydrous≥99.8%Fisher ScientificSure/Seal™ bottle recommended.
Diethyl Ether (Et₂O)ACS GradeVWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor workup.
Brine (Saturated NaCl solution)ACS GradeFor workup.
Magnesium Sulfate (MgSO₄), anhydrousACS GradeFor drying.
Palladium on Carbon (10% Pd/C)Johnson Matthey
Methanol (MeOH)ACS Grade
Ammonium Formate (HCOONH₄)≥99%Alfa Aesar
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
Silica Gel230-400 meshFor column chromatography.
Protocol: Stage 1 - Synthesis of (E)-3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one

This protocol is based on established iron-catalyzed carbonyl-alkyne metathesis procedures.[2]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) chloride (0.162 g, 1.0 mmol, 0.2 eq).

  • Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) via syringe. Stir the resulting suspension.

  • Reagent Addition: In a separate vial, dissolve benzophenone (0.91 g, 5.0 mmol, 1.0 eq) and (4-methoxyphenyl)acetylene (0.79 g, 6.0 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

  • Initiation: Add the reagent solution to the stirring FeCl₃ suspension dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV-active and have a lower Rf than the starting benzophenone.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) to afford the α,β-unsaturated ketone as a solid.

Protocol: Stage 2 - Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone

This protocol utilizes a well-established catalytic transfer hydrogenation method.[4]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the unsaturated ketone from Stage 1 (e.g., 1.0 g, 3.18 mmol, 1.0 eq) in 30 mL of methanol.

  • Reagent Addition: To this solution, add ammonium formate (1.0 g, 15.9 mmol, 5.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (100 mg, 10% w/w of substrate) to the mixture. Caution: Pd/C can be pyrophoric; handle with care.

  • Reaction: Stir the suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate). The product will have a slightly different Rf value and will lose the strong UV absorbance characteristic of the conjugated system.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL).

  • Concentration: Combine the filtrates and remove the methanol under reduced pressure.

  • Workup: Dissolve the remaining residue in 50 mL of diethyl ether and wash with 25 mL of water to remove any remaining ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification/Recrystallization: The crude product can be further purified by recrystallization from ethanol or a mixture of ethyl acetate/hexanes to yield 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a crystalline solid.

Workflow and Characterization

Synthesis_Workflow Start Benzophenone + (4-Methoxyphenyl)acetylene CAM Stage 1: Carbonyl-Alkyne Metathesis (FeCl₃, DCM, rt, 12-24h) Start->CAM Workup1 Aqueous Workup & Column Chromatography CAM->Workup1 Intermediate Intermediate: (E)-3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one Workup1->Intermediate Hydrogenation Stage 2: Catalytic Transfer Hydrogenation (10% Pd/C, HCOONH₄, MeOH, rt, 2-4h) Intermediate->Hydrogenation Workup2 Filtration & Recrystallization Hydrogenation->Workup2 FinalProduct Final Product: 2-(4-Methoxyphenyl)-1,2-diphenylethanone Workup2->FinalProduct Analysis Characterization: ¹H NMR, ¹³C NMR, IR, HRMS FinalProduct->Analysis

Caption: Two-Stage Synthesis Workflow.

Expected Analytical Data:

CompoundTechniqueExpected Key Signals
Intermediate ¹H NMR (CDCl₃)δ 7.0-8.0 (m, Ar-H), ~6.8 (s, 1H, vinyl H)
IR (KBr)~1655 cm⁻¹ (C=O, conjugated), ~1600 cm⁻¹ (C=C)
Final Product ¹H NMR (CDCl₃)δ 7.0-8.0 (m, Ar-H), ~5.0 (d, 1H, benzylic CH), ~4.5 (d, 1H, benzylic CH)
IR (KBr)~1685 cm⁻¹ (C=O, non-conjugated)
¹³C NMR (CDCl₃)Absence of peaks in the vinyl region (δ 120-140) present in the intermediate.

Alternative Synthetic Route: Claisen-Schmidt Condensation

For researchers prioritizing efficiency and yield for the synthesis of the unsaturated intermediate, the Claisen-Schmidt condensation is the classical and most direct method.[6][7] It involves the base-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde. To produce an analogue of the intermediate discussed, one would react 4-methoxybenzaldehyde with deoxybenzoin (1,2-diphenylethanone).

Safety & Handling

  • Anhydrous FeCl₃: Corrosive and moisture-sensitive. Handle in an inert atmosphere.

  • Anhydrous Solvents: Flammable and harmful. Use in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Potentially pyrophoric when dry and exposed to air, especially after use when saturated with hydrogen. Quench and filter with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Reaction mechanism of carbonyl–alkyne metathesis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Zaccheria, F., et al. (2016). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. ResearchGate. Retrieved February 20, 2026, from [Link]

  • González-Bobes, F., et al. (2015). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. European Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Arslan, H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1303. [Link]

  • Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Nair, A. R., et al. (2020). Mechanistic investigation of catalytic carbonyl-olefin metathesis and carbonyl-alkyne metathesis reaction. American Chemical Society. [Link]

  • Na, F., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Letters, 22(15), 5953-5957. [Link]

  • Somfai, P. (Ed.). (2020). Iron-Catalyzed Carbonyl–Alkyne and Carbonyl–Olefin Metathesis Reactions. Molecules, 25(18), 4303. [Link]

  • Schindler, C. S. (2017). Lewis Acid Catalyzed Carbonyl–Olefin Metathesis. Synpacts. [Link]

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research. ResearchGate. [Link]

  • Schindler, C. S. (2017). Lewis Acid Catalyzed Carbonyl–Olefin Metathesis. National Institutes of Health. [Link]

  • Schindler, C. S. (2017). Lewis acid-catalyzed carbonyl-olefin metathesis. National Institutes of Health. [Link]

  • Sarpong, R., & Tantillo, D. J. (2016). Beyond olefins: New metathesis directions for synthesis. Beilstein Journal of Organic Chemistry, 12, 2538-2551. [Link]

  • Głowacka, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234. [Link]

  • Arslan, H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. ResearchGate. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Wang, Z. (2016). FeCl₃‐Catalyzed Ring‐Closing Carbonyl–Olefin Metathesis. Angewandte Chemie International Edition, 55(34), 10050-10053. [Link]

  • Burger, B. (n.d.). An Aldol Condensation to synthesize Chalcones. CDN. Retrieved February 20, 2026, from [Link]

  • FeCl3-catalyzed carbene/alkyne metathesis reaction of o-alkynylbenzoyl diazoacetates to obtain indeno[1,2-c]furans. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ludwig, J. R., et al. (2020). Tetrahydropyridines via FeCl3-Catalyzed Carbonyl–Olefin Metathesis. Organic Letters, 22(7), 2578-2583. [Link]

  • Kumar, S., & Singh, A. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-10. [Link]

  • Akter, R. (2023). Solvent free synthesis of Chalcones from Aldehydes and Ketones using Heterogeneous Niobic Acid catalyst. BUET Institutional Repository. [Link]

Sources

Application Note: A Detailed Protocol for the Brønsted Acid-Catalyzed Synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone via Pinacol Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-(4-Methoxyphenyl)-1,2-diphenylethanone is a complex ketone scaffold that can serve as a valuable building block in organic synthesis and drug development. Its synthesis presents an excellent case study for one of the most powerful transformations in a chemist's toolkit: the acid-catalyzed pinacol rearrangement. This reaction allows for the conversion of a 1,2-diol (a vicinal diol) into a carbonyl compound, often proceeding with high yield and stereochemical control.[1][2]

This application note provides a comprehensive guide for researchers on the synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone from its corresponding vicinal diol precursor, 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol. We will delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and offer insights into the critical parameters that govern the reaction's success. The core of this synthesis lies in the use of a simple Brønsted acid, which acts as a potent catalyst to orchestrate a cascade of bond-breaking and bond-forming events, culminating in a molecular rearrangement.[3]

The Pinacol Rearrangement: Mechanism and Rationale

The conversion of a 1,2-diol to a ketone under acidic conditions is known as the pinacol rearrangement, first described in 1860.[1][4] The reaction is driven by the formation of a stable carbonyl group and proceeds through a carbocation intermediate. Understanding the mechanistic steps is crucial for optimizing the reaction and predicting its outcome, especially with unsymmetrical diols.

The overall transformation is as follows:

Overall Reaction Scheme

Reactant 1-(4-methoxyphenyl)-1,2,2- triphenylethane-1,2-diol Catalyst + H⁺ (Brønsted Acid) Product 2-(4-Methoxyphenyl)- 1,2-diphenylethanone Catalyst->Product Rearrangement Water + H₂O

Caption: General transformation for the synthesis.

The detailed mechanism involves four key steps:

  • Protonation of a Hydroxyl Group: The Brønsted acid (e.g., H₂SO₄) protonates one of the diol's hydroxyl groups, converting it into a good leaving group (H₂O).[4] With an unsymmetrical diol like our precursor, protonation can occur at two different sites. The pathway that leads to the most stable carbocation intermediate will be favored.[5]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. The stability of this carbocation is paramount. A tertiary carbocation is more stable than a secondary one, and resonance stabilization from adjacent aryl groups further enhances stability.[1][2] In our specific case, the formation of a carbocation stabilized by two phenyl groups and an adjacent carbon bearing a 4-methoxyphenyl group is a key step.

  • 1,2-Migratory Shift: This is the defining step of the rearrangement. An adjacent group (alkyl or aryl) migrates to the electron-deficient carbocation center. The driving force for this step is the formation of a highly stable, resonance-stabilized oxonium ion.[1] The "migratory aptitude" of different groups often follows the order: Hydride > Aryl > Alkyl. For substituted aryl groups, those with electron-donating groups (like 4-methoxyphenyl) migrate preferentially over those with electron-withdrawing groups or simple phenyl groups, as they can better stabilize the partial positive charge in the transition state.

  • Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final ketone product and regenerating the acid catalyst.[3]

G A 1. Diol Protonation The Brønsted acid protonates a hydroxyl group. B 2. Water Elimination Loss of H₂O forms a stable tertiary carbocation. A->B H⁺ C 3. 1,2-Aryl Shift The electron-rich 4-methoxyphenyl group migrates. B->C Rearrangement D 4. Deprotonation An oxonium ion is deprotonated to yield the final ketone. C->D -H⁺ D->A Cycle

Caption: The four key stages of the Pinacol rearrangement mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system. Each step, from reagent selection to workup, is chosen to maximize yield and purity while ensuring operational simplicity.

3.1. Materials and Reagents

  • Starting Material: 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol (1.0 eq)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%) (2.0 eq)

  • Solvent: Glacial Acetic Acid (CH₃COOH)

  • Workup: Deionized Water, Ice, Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)-1,2,2-triphenylethane-1,2-diol (e.g., 5.0 g) in 40 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.

    • Scientist's Insight: Glacial acetic acid is an excellent solvent for both the diol and the intermediate carbocation, and its polar nature can help facilitate the rearrangement.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.2 mL) to the stirring solution. The addition is exothermic, and a slight warming of the flask will be observed.

    • Trustworthiness Check: The amount of acid is critical. Sufficient acid is needed to fully catalyze the reaction, but a large excess can lead to sulfonation or charring of the aromatic rings, reducing the yield and complicating purification.[6]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a new, less polar spot for the ketone product should appear).

  • Quenching and Workup: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of an ice-water slurry. A precipitate (the crude product) should form.

    • Scientist's Insight: Pouring the acidic mixture into ice water serves two purposes: it abruptly stops the reaction and precipitates the water-insoluble organic product, providing an initial purification step.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.

    • Trustworthiness Check: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acetic and sulfuric acid - careful, CO₂ evolution!), and finally with 50 mL of brine (to aid in removing water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-(4-Methoxyphenyl)-1,2-diphenylethanone as a crystalline solid.

Data Summary and Expected Results

The efficiency of the Brønsted acid-catalyzed rearrangement can be influenced by several factors. The following table provides representative data based on typical pinacol rearrangement protocols.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1H₂SO₄Acetic Acid118 (Reflux)2~85-95%
2HCl (conc.)Ethanol78 (Reflux)5~70-80%
3TsOHToluene110 (Reflux)6~75-85%

This data is illustrative and actual results may vary based on substrate purity and experimental technique.

Conclusion

The Brønsted acid-catalyzed pinacol rearrangement is a robust and highly effective method for synthesizing 2-(4-Methoxyphenyl)-1,2-diphenylethanone from its diol precursor. The reaction is mechanistically elegant, relying on fundamental principles of carbocation stability and migratory aptitude to achieve a complex molecular restructuring.[2][5] The provided protocol offers a reliable and scalable procedure for researchers in synthetic chemistry, highlighting the power of classical organic reactions in the modern laboratory.

References

  • BYJU'S. Pinacol Pinacolone Rearrangement Process. Available from: [Link]

  • Wikipedia. Pinacol rearrangement. Available from: [Link]

  • Master Organic Chemistry. Pinacol Rearrangement. Available from: [Link]

  • Chemistry Steps. Pinacol Rearrangement. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • College of Saint Benedict & Saint John's University. ER2. Pinacol Rearrangement. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the arylation of 2-phenylacetophenone derivatives

Technical Support Center: -Arylation of 2-Phenylacetophenone

Ticket Subject: Improving Yield and Conversion in Sterically Hindered Ketone Arylation Assigned Specialist: Senior Application Scientist Status: Active

The Core Challenge: The "Steric Wall"

The arylation of 2-phenylacetophenone is distinct from standard ketone arylation (e.g., propiophenone) due to the benzylic enolate .

  • The Good: The

    
    -protons are more acidic (
    
    
    in DMSO), allowing facile deprotonation.
  • The Bad: The resulting enolate is sterically encumbered. The reductive elimination step—forming the C-C bond between two bulky aryl fragments and a tertiary enolate—is the rate-determining step (RDS). Standard ligands often fail here because they cannot force the metal center to eject the crowded product.

Diagnostic & Troubleshooting Modules

Module A: Low Conversion (Starting Material Remains)

Symptom: LCMS shows unreacted aryl halide and 2-phenylacetophenone. Catalyst is present but inactive.

Diagnostic QuestionTechnical InsightSolution Protocol
Which ligand are you using? Standard ligands (BINAP, dppf, PPh3) lack the steric bulk to accelerate reductive elimination in this crowded system.Switch to "Mega-Bulky" Monophosphines. Use XPhos , Mor-DalPhos , or

. These ligands have a large cone angle/buried volume (%Vbur) that destabilizes the Pd(II) intermediate, forcing the product out.
What is your Pd source? Pd(OAc)

requires reduction to Pd(0) in situ. In hindered systems, this activation can be slow or incomplete, leading to "dead" Pd black.
Use Pre-activated Precatalysts. Adopt Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). These generate the active mono-ligated Pd(0) species immediately upon base exposure.
Is the reaction stalling after 1 hour? Catalyst death. The active Pd(0) species is unstable and precipitates if the oxidative addition is slow.Increase Catalyst Stability. Add the aryl halide slowly or use a slight excess of ligand (L:Pd ratio 1.5:1 or 2:1) to keep the metal in solution. Ensure strictly anhydrous solvents (Dioxane/Toluene).
Module B: Side Reactions (Impurity Profiling)

Symptom: Yield is low, but starting material is consumed. New peaks appear in the chromatogram.

Observed ImpurityRoot CauseCorrective Action
Dehalogenated Arene (Ar-H) Hydrodehalogenation. The

-hydride elimination from the Pd-alkoxide (base) or solvent transfer is faster than transmetallation. Common with alcohols or wet solvents.
Switch Solvents & Bases. Move from alcoholic solvents or THF to Toluene or Dioxane . Ensure the base (NaOtBu) is sublimed grade. If using primary/secondary alkoxides, switch to LiHMDS or NaHMDS to remove hydride sources.
Homocoupling (Ar-Ar) Oxidative Homocoupling. Presence of trace oxygen or disproportionation of the catalyst.Rigorous Degassing. Sparge solvent with Argon for 20 mins. Do not rely on balloon purging alone; use freeze-pump-thaw if possible.
Aldol Condensation Base-Mediated Self-Reaction. The ketone reacts with itself before the Pd cycle engages.Slow Addition / Temperature Ramp. Pre-mix the catalyst and aryl halide, then add the ketone/base mixture slowly. Alternatively, lower the temperature during the deprotonation phase, then heat to drive the catalytic cycle.

The "Gold Standard" Protocol

Recommended starting point for 2-phenylacetophenone derivatives.

Reaction Setup:

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base: NaOtBu (1.2 equivalents)

    • Note: Must be stored in a glovebox. If handled in air, use freshly opened bottles.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 - 0.5 M concentration).

  • Temperature: 80 °C – 100 °C.

Step-by-Step Workflow:

  • Charge (Glovebox/Inert): Add Pd precatalyst, XPhos (if not using G4), NaOtBu, and the Aryl Halide to a vial equipped with a stir bar.

  • Seal & Solvate: Cap the vial (PTFE/Silicone septum). Inject the anhydrous solvent.

  • Add Ketone: Inject the 2-phenylacetophenone (liquid) or add it as a solid in Step 1.

  • Heat: Place in a pre-heated block at 80 °C. Stir vigorously (>800 rpm) to break up the base salts.

  • Monitor: Check LCMS at 1 hour. If conversion <50%, raise temp to 100 °C.

Visualized Mechanistic Logic

Figure 1: The "Steric Squeeze" in Catalytic Cycle

This diagram highlights why bulky ligands are non-negotiable for this substrate.

GPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Ar-XTransMetTransmetallation(Enolate Binding)OxAdd->TransMet + EnolateStericCrowdingCRITICAL BOTTLENECKSteric CrowdingTransMet->StericCrowding Bulky SubstrateRedElimReductive Elimination(C-C Bond Formation)StericCrowding->RedElim Requires Bulky Ligand(e.g. XPhos)RedElim->Pd0 RegenerationProductArylated Product(Triarylethanone)RedElim->Product

Caption: The catalytic cycle for hindered ketones. The transition from Transmetallation to Reductive Elimination is the failure point without bulky ligands to destabilize the intermediate.

Figure 2: Troubleshooting Decision Tree

TreeStartLow Yield?CheckSMIs SM consumed?Start->CheckSMNoConsNo (SM Remains)CheckSM->NoConsYesConsYes (SM Gone)CheckSM->YesConsCheckCatCheck CatalystNoCons->CheckCatSolCatAction: Switch toXPhos Pd G4CheckCat->SolCatCheckProdIdentify ByproductYesCons->CheckProdDehalDehalogenation?CheckProd->DehalAldolAldol/Complex Mix?CheckProd->AldolSolDehalAction: Use Toluene& Dry BaseDehal->SolDehalSolAldolAction: Slow Additionof KetoneAldol->SolAldol

Caption: Logic flow for diagnosing yield issues based on starting material (SM) consumption and byproduct analysis.

Frequently Asked Questions (FAQ)

Q: Can I use K₂CO₃ or Cs₂CO₃ instead of NaOtBu? A: Generally, no. While these weaker bases work for activated substrates (like malonates), 2-phenylacetophenone requires a stronger base to shift the equilibrium toward the enolate. If you have base-sensitive functional groups (e.g., esters) on your aryl halide, use K₃PO₄ at elevated temperatures (100-110 °C) in dioxane, but expect slower kinetics.

Q: My aryl halide has an ortho-substituent. Will this work? A: This adds "extreme" steric hindrance. You must use Mor-DalPhos or BrettPhos . These ligands are specifically designed to create a pocket that accommodates ortho-substitution while still facilitating the reductive elimination.

Q: Why is the order of addition important? A: Adding the base to the catalyst/ligand mixture before the aryl halide can sometimes lead to catalyst decomposition (reduction to Pd black) if the oxidative addition is slow. However, with G3/G4 precatalysts, this is less of an issue. The safest general protocol is to mix solids, then add solvent/liquids.

References

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds. Accounts of Chemical Research. 
    
  • Culkin, D. A., & Hartwig, J. F. (2003).[3] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. 
    
  • Lundgren, R. J., & Stradiotto, M. (2010). Key Concepts in Ligand Design: An Introduction to DalPhos Ligands. Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013).

    
    -Arylation Using a New Generation of Precatalysts. Chemical Science. 
    

Controlling regioselectivity in the synthesis of unsymmetrical triarylethanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Topic: Regioselective Synthesis of Unsymmetrical 1,2,2-Triarylethanones. Ticket ID: #RXN-8842-TAE Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

System Overview & Route Selection

You are attempting to synthesize an unsymmetrical 1,2,2-triarylethanone scaffold (


). The primary challenge is regiocontrol : ensuring the third aryl group attaches exactly at the 

-methylene position without over-arylation (quaternary center formation) or competing

-arylation.

Use the decision matrix below to select the optimal protocol based on your available precursors.

RouteSelection Start Select Precursor Deoxybenzoin Deoxybenzoin (1,2-diarylethanone) Start->Deoxybenzoin Route A (Preferred) Alkyne Internal Alkyne (Ar-C≡C-Ar) Start->Alkyne Route B (Alternative) DirectArylation Pd-Catalyzed α-Arylation (High Precision) Deoxybenzoin->DirectArylation Hydration Regioselective Hydration (Electronic Bias Required) Alkyne->Hydration Result Target: 1,2,2-Triarylethanone DirectArylation->Result Hydration->Result

Figure 1: Strategic decision matrix for selecting the synthetic pathway based on starting material availability.

Knowledge Base: Troubleshooting & Protocols

Module A: Pd-Catalyzed -Arylation (The "Gold Standard")

Context: This method couples an aryl halide (


) with a deoxybenzoin enolate.
Common Issue:  The reaction stalls or produces 

-arylated byproducts rather than the desired

-arylated product.
FAQ 1: Why am I getting

-arylation instead of

-arylation?

Root Cause: This is often dictated by the "Hard/Soft" nature of the nucleophile and the counter-cation.

  • Mechanism: The enolate is an ambident nucleophile. A "hard" cation (like

    
    ) binds tightly to the oxygen, exposing the carbon for attack. However, in Pd-catalysis, the reductive elimination step is crucial.[1][2] Sterically hindered ligands favor 
    
    
    
    -arylation because the
    
    
    -bound Pd-enolate is too crowded to undergo reductive elimination [1].

Corrective Action:

  • Switch Base: Move from KHMDS to NaOtBu or LiHMDS . The Lithium cation (

    
    ) coordinates tightly to the enolate oxygen, shielding it and forcing the Palladium to bind at the Carbon [2].
    
  • Solvent: Use non-polar solvents like Toluene. Polar aprotic solvents (DMF, DMSO) separate the ion pair, making the Oxygen more nucleophilic (naked anion effect), which increases unwanted

    
    -arylation.
    
FAQ 2: The reaction yields a mixture of mono- and bis-arylated products.

Root Cause: The product (a triarylethanone) is still acidic enough to deprotonate and react again, forming a tetra-aryl quaternary center.

Corrective Action:

  • Stoichiometry: Use a slight excess of the ketone (1.1 equiv) relative to the aryl halide.

  • Ligand Selection: Switch to bulky, electron-rich phosphines like P(t-Bu)3 or Buchwald Ligands (e.g., XPhos, Mor-DalPhos) . These ligands facilitate the reductive elimination step so rapidly that the catalyst turns over before the product can re-enter the cycle [3].

Standard Operating Procedure (SOP-8842): Pd-Catalyzed

-Arylation
ParameterRecommendationRationale
Catalyst

(1-2 mol%)
Robust Pd(0) source; air-stable precursor.
Ligand XPhos or P(t-Bu)3 (2-4 mol%)Bulky ligands enforce C-selectivity and speed up reductive elimination.
Base NaOtBu (1.2 equiv)Sodium cation balances enolate reactivity; prevents O-arylation.
Solvent Toluene or Dioxane Non-polar/weakly polar solvents favor tight ion-pairing (C-attack).
Temp 80–100 °CRequired to overcome the activation energy of the transmetallation step.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add

    
     (1.0 mol%), Ligand (2.2 mol%), and NaOtBu (1.2 equiv).
    
  • Substrate Addition: Add the Deoxybenzoin (1.0 equiv) and Aryl Bromide (1.05 equiv).

    • Note: If the Aryl Bromide is liquid, add it via syringe after the solvent.

  • Solvation: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 12 hours.

    • Checkpoint: The solution should turn from dark purple/red to a brownish-orange suspension (salt formation).

  • Workup: Cool to RT, dilute with ether, filter through a silica plug, and concentrate.

Module B: Regioselective Alkyne Hydration

Context: You have an internal alkyne (


) and want to install a ketone oxygen.
Common Issue:  Lack of regioselectivity.[3] Hydration usually yields a 50:50 mixture of isomer A (

) and isomer B (

).
FAQ 3: Can I control regioselectivity without a directing group?

Answer: Yes, but it relies heavily on electronic bias .

  • Rule of Thumb: In metal-catalyzed hydration (Au, Pt, or acid-catalyzed), the oxygen attacks the carbon that best stabilizes a positive charge (Markovnikov-like).

  • The Fix: If

    
     is electron-rich (e.g., 4-OMe-Ph) and 
    
    
    
    is electron-poor (e.g., 4-
    
    
    -Ph), the ketone will form adjacent to the electron-rich ring (
    
    
    ) [4].
Advanced Protocol: Cu-Catalyzed Regioselective Hydration

Recent breakthroughs utilize synergistic catalysis to force regioselectivity even in electronically similar systems.

Protocol (Adapted from Ref [5]):

  • Catalyst: CuBr (10 mol%).

  • Additive: p-Fluoroaniline (20 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8][9] The aniline forms a transient Schiff base/enamine intermediate that directs the hydration.

  • Solvent: Ethanol/Water (10:1) under air.[10]

  • Conditions: Reflux at 80°C for 24h.

  • Result: This specific system favors the formation of the

    
    -aryl ketone with >90% regioselectivity in favorable cases.[5]
    

Mechanistic Visualization

Understanding the Reductive Elimination step is critical for troubleshooting the Pd-catalyzed route. It is the Steric-Determining Step.

Mechanism cluster_selectivity Selectivity Checkpoint Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Pd binds Enolate) OxAdd->TransMetal EnolateForm Enolate Formation (NaOtBu + Ketone) EnolateForm->TransMetal + Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Steric Crowding Favors C-bound RedElim->Pd0 Regeneration Product 1,2,2-Triarylethanone RedElim->Product

Figure 2: Catalytic cycle of Pd-catalyzed


-arylation. The "Selectivity Checkpoint" highlights where bulky ligands force C-arylation over O-arylation.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[6][11][12] Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Hesp, K. D., et al. (2011).[12] P,N-Ligands for the Pd-Catalyzed α-Arylation of Acetone and Other Ketones.[12] Journal of the American Chemical Society, 133(14), 5194–5197. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides under Mild Conditions. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Li, X., et al. (2020). Regioselective Hydration of Internal Alkynes. Chemical Reviews, 120(19), 10936–10982. [Link]

  • Chen, Z., et al. (2019).[12] Selective hydration of asymmetric internal aryl alkynes without directing groups to α-aryl ketones over Cu-based catalyst.[5] New Journal of Chemistry, 43, 10633-10638. [Link]

  • Abonia, R., & Montoya, O. (2021).[13] Synthetic Approaches Toward Diversely Substituted 1,2,2-triarylethanones.[10][13][14][15] Current Organic Chemistry, 25(12), 1353-1393.[13] [Link]

Sources

Preventing bis-arylation side products in 1,2-diphenylethanone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Bis-Arylation Side Products in Deoxybenzoin


-Arylation
Ticket ID:  #ARYL-DBZ-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic

The Issue: You are performing a Palladium-catalyzed


-arylation of 1,2-diphenylethanone (deoxybenzoin). Instead of the desired mono-arylated product (1,2,2-triphenylethanone derivative), you are observing significant formation of the bis-arylated quaternary byproduct (1,2,2,2-tetraphenylethanone derivative).

The Root Cause: This is a classic case of competing acidification . The mono-arylated product contains a C-H bond flanked by two aryl rings and a carbonyl group. This proton is often more acidic (


 ~15–16) than the starting material (

~17–18) due to increased resonance stabilization. Consequently, in the presence of base, the mono-product deprotonates rapidly to form a tertiary enolate, which competes for the catalyst.

The Solution: Success relies on Steric Gating . You must select a catalyst system bulky enough to facilitate the first arylation but sterically preclude the second arylation of the crowded tertiary enolate.

Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify the weak point in your current setup.

Troubleshooting Start Start: High Bis-Arylation Observed CheckStoich Is Ketone:Ar-X ratio > 1.2:1? Start->CheckStoich CheckLigand Is Ligand Monodentate & Bulky? (e.g., XPhos, t-BuXPhos) CheckStoich->CheckLigand Yes ActionStoich Fix: Increase Ketone Load (Statistical Protection) CheckStoich->ActionStoich No CheckBase Is Base Addition Slow/Controlled? CheckLigand->CheckBase Yes ActionLigand Fix: Switch to XPhos/t-BuXPhos (Steric Gating) CheckLigand->ActionLigand No (Using PPh3/BINAP) ActionTemp Fix: Lower Temp (0°C -> RT) or Switch Base (NaOtBu -> K3PO4) CheckBase->ActionTemp No Success Protocol Optimized CheckBase->Success Yes ActionStoich->CheckLigand ActionLigand->CheckBase

Figure 1: Decision matrix for diagnosing selectivity issues in ketone arylation.

Technical Deep Dive & Troubleshooting

Variable 1: Ligand Selection (The Steric Gatekeeper)

This is the most critical variable. Standard phosphines like


 or bidentate ligands like BINAP often fail to discriminate between the secondary enolate (starting material) and the tertiary enolate (mono-product).
  • Recommendation: Use Dialkylbiarylphosphines (Buchwald Ligands) .

  • Specific Choice: XPhos or t-BuXPhos .[1]

  • Mechanism: These ligands are exceptionally bulky. While they allow the Pd center to oxidative add the aryl halide and bind the secondary enolate, the resulting mono-product creates a tertiary enolate that is simply too sterically encumbered to enter the coordination sphere of the bulky

    
     complex effectively.
    
Ligand ClassExampleSelectivity RiskWhy?
Simple Phosphines

High Low steric bulk allows easy access for the second arylation.
Bidentates BINAP/XantphosModerate Xantphos is excellent for linear ketones but can sometimes force reductive elimination too fast on the bis-cycle.
Bulky Biaryls XPhos Low (Preferred) The isopropyl groups on the biaryl backbone create a "roof" that blocks the crowded tertiary enolate.
Variable 2: Stoichiometry (Statistical Protection)

Because the mono-product is more acidic, it is a thermodynamic sink for the base. You must use kinetics and statistics to win.

  • Rule: Never use a 1:1 ratio.

  • Protocol: Use 1.2 to 1.5 equivalents of 1,2-diphenylethanone relative to the aryl halide.

  • Reasoning: Excess starting material ensures that the catalyst encounters the unreacted enolate statistically more often than the mono-product, even if the mono-product is generated rapidly.

Variable 3: Base & Temperature[2]
  • Base: NaOtBu (Sodium tert-butoxide) is standard. If your substrate has sensitive esters or nitriles, switch to

    
      (anhydrous), but note that reaction times will increase.
    
  • Temperature: High temperatures favor the higher activation energy pathway (often the crowded bis-arylation). Run the reaction at the lowest temperature that maintains conversion (start at room temperature or 40°C; avoid reflux unless necessary).

Mechanistic Visualization

Understanding the competition between the two cycles is vital. The diagram below illustrates where the "Steric Block" must be applied.

Mechanism Pd0 Pd(0)-Ligand OxAdd L-Pd(II)-Ar-X Pd0->OxAdd Oxidative Addition Complex1 Pd-Enolate Complex 1 OxAdd->Complex1 + Enolate 1 Complex2 Pd-Enolate Complex 2 (Sterically Crowded) OxAdd->Complex2 + Enolate 2 Enolate1 Starting Enolate (Secondary) MonoProd Mono-Product (Ph-CH(Ar)-CO-Ph) Complex1->MonoProd Reductive Elim. MonoProd->Pd0 Regenerate Pd(0) Enolate2 Mono-Product Enolate (Tertiary & Acidic) MonoProd->Enolate2 Deprotonation (Fast!) BisProd Bis-Product (Undesired) Complex2->BisProd Slow Reductive Elim. Block XPhos Steric Block || Block->Complex2

Figure 2: The "Steric Block" strategy prevents the Pd-Oxidative complex from binding the bulky tertiary enolate (Enolate 2).

Validated Protocol (SOP)

Objective: Mono-arylation of 1,2-diphenylethanone with 4-chlorotoluene.

Reagents:

  • Substrate: 1,2-diphenylethanone (1.20 equiv, 1.2 mmol)

  • Coupling Partner: 4-Chlorotoluene (1.00 equiv, 1.0 mmol)

  • Catalyst:

    
     (1 mol% Pd) or 
    
    
    
    (2 mol%)
  • Ligand: XPhos (2-4 mol%, maintain 2:1 L:Pd ratio)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene or THF (Anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with

    
     (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Add 1 mL of anhydrous toluene and stir for 5 minutes to pre-form the active catalyst species (solution turns from orange to dark red/brown).
    
    • Why? Pre-complexation prevents non-selective "naked" palladium from reacting initially.

  • Substrate Addition: Add 1,2-diphenylethanone (235 mg, 1.2 mmol), 4-chlorotoluene (126 mg, 1.0 mmol), and NaOtBu (115 mg, 1.2 mmol) to the vial.

  • Solvent Top-up: Add remaining toluene to reach 5 mL total volume (0.2 M).

  • Reaction: Seal the vial. Heat to 60°C (start lower than the typical 80-100°C used for simple ketones). Monitor by GC-MS or LC-MS at 1 hour and 3 hours.

    • Checkpoint: If conversion is <10% after 1 hour, raise temp to 80°C. If bis-arylation is observed >5%, lower temp and dilute reaction to 0.1 M.

  • Quench: Upon consumption of the aryl halide (limiting reagent), quench with saturated

    
     and dilute with ethyl acetate.
    

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[3][2][4] Journal of the American Chemical Society, 122(7), 1360–1370.
    [Link]
    
  • Biscoe, M. R., & Buchwald, S. L. (2009).[2][4] Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides.[4] Organic Letters, 11(8), 1773–1775. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles.[1][2][5][6] Accounts of Chemical Research, 36(4), 234–245.
    [Link]
    
  • Martin, R., & Buchwald, S. L. (2008).

    
    -Arylation of Esters and Amides under Neutral Conditions. Accounts of Chemical Research, 41(11), 1461–1473.
    [Link]
    

Sources

Purification methods for 2-(4-Methoxyphenyl)-1,2-diphenylethanone from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DESYL-042 Compound Class:


-Aryl Deoxybenzoins / Triarylethanones
Status:  Active Guide

Diagnostic Hub: Initial Purity Assessment

Before attempting purification, you must characterize the nature of your crude mixture. The synthesis of 2-(4-methoxyphenyl)-1,2-diphenylethanone (often via Friedel-Crafts acylation or


-arylation of deoxybenzoin) frequently yields specific impurity profiles that dictate the purification strategy.
Triage Checklist
ObservationLikely IssueRecommended Action
Sticky yellow/orange oil Solvent entrapment or regioisomer contamination.Do not refrigerate yet. Proceed to Module 2 (Oiling Out Protocol).
Solid with low MP (<100°C) Presence of unreacted deoxybenzoin or homocoupling byproducts.Proceed to Module 3 (Recrystallization).
Doublets in NMR (

3.8 ppm)
Presence of regioisomer (1-(4-methoxyphenyl)-2,2-diphenylethanone).Critical: Recrystallization is inefficient. Proceed to Module 4 (Chromatography).
Dark color Oxidation products (diketones/benzils).Activated charcoal treatment required before crystallization.
Decision Matrix

PurificationStrategy Start Crude Reaction Mixture TLC Run TLC (10% EtOAc/Hex) Start->TLC Check Single Spot? TLC->Check NMR 1H NMR Check Check->NMR Yes Flash Flash Chromatography (Gradient Elution) Check->Flash No (Multiple Spots) Isomers Regioisomers Present? NMR->Isomers Isomers->Flash Yes (>5%) Charcoal Charcoal Filtration Isomers->Charcoal No Cryst Recrystallization (EtOH or EtOAc/Hex) Charcoal->Cryst

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude purity profile.

Primary Protocol: Recrystallization[1][2]

For crude material with >85% purity and low regioisomer content, recrystallization is the most scalable method.

Solvent Systems[2][3][4][5]
  • Primary System: Ethanol (95%) or Methanol.

    • Why: Deoxybenzoin derivatives exhibit a steep solubility curve in lower alcohols (soluble at reflux, insoluble at RT).

  • Secondary System (For stubborn oils): Ethyl Acetate / Hexane (1:4).

    • Why: The non-polar hexane acts as an anti-solvent to force the lattice formation of the hydrophobic triaryl skeleton.

Step-by-Step Procedure
  • Dissolution: Place crude solid in a flask. Add minimal Ethanol (approx. 5-7 mL per gram). Heat to reflux until dissolved.

    • Tech Note: If the solution is dark orange/brown, add activated carbon (5 wt%) and reflux for 5 mins, then hot-filter through Celite.

  • Cooling (Critical Step): Remove from heat and let the flask cool to room temperature slowly on a cork ring.

    • Warning: Rapid cooling often traps impurities or causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Nucleation: If no crystals appear at 25°C, scratch the inner glass surface with a glass rod or add a seed crystal.

  • Collection: Cool to 0°C (ice bath) for 1 hour. Filter under vacuum and wash with cold (-20°C) Ethanol.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the product separates as a viscous oil droplet at the bottom of the flask instead of forming crystals. Cause: This is a "liquid-liquid phase separation" caused by the melting point of the solvated product dropping below the temperature of the solution, often exacerbated by impurities acting as plasticizers.

Rescue Protocol
  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add a small amount of the better solvent (e.g., more Ethanol or EtOAc) to lower the saturation slightly.

  • Seeding: Cool the solution only to the temperature just above where oiling occurred previously. Add a seed crystal.

  • Trituration: If oil persists, evaporate the solvent completely. Redissolve in minimal Diethyl Ether and add Hexane dropwise until cloudy. Stir vigorously. The shear force helps induce lattice formation.

Secondary Protocol: Flash Chromatography

If the crude contains regioisomers (e.g., 1-(4-methoxyphenyl)-2,2-diphenylethanone), crystallization will likely co-crystallize the impurity due to structural similarity (isomorphism). Chromatography is required.[1][2][3]

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (e.g., diarylalkanes).

    • Target Elution: Typically occurs around 90:10 to 85:15.

Workflow Visualization

ChromatographyWorkflow Load Dry Load (Adsorb on Silica) Equil Equilibrate Column (100% Hexane) Load->Equil Elute1 Elute 5% EtOAc (Remove non-polars) Equil->Elute1 Elute2 Elute 10-15% EtOAc (Collect Product) Elute1->Elute2 TLC_Mon TLC Monitoring (UV 254nm) Elute2->TLC_Mon Check Fractions

Figure 2: Gradient elution strategy for separating desyl ketone isomers.

Frequently Asked Questions (FAQ)

Q: My NMR shows a doublet at 3.8 ppm and another at 3.7 ppm. What is this? A: This indicates a mixture of regioisomers.[2] The methoxy group's chemical shift is sensitive to its environment. The target 2-(4-methoxyphenyl) isomer typically has the methoxy signal slightly upfield compared to the 1-(4-methoxyphenyl) isomer due to shielding from the adjacent phenyl rings. You must use chromatography; these will not separate by crystallization.

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. Adding water to a hot ethanolic solution of triarylethanones can cause rapid precipitation of amorphous solid (gum) rather than crystals. It is better to use slow cooling of pure ethanol first. If yield is low, add water dropwise only after the solution has cooled to room temperature.

Q: The product is colored pink/red even after crystallization. A: This is likely a trace phenol impurity or oxidation byproduct (quinone-like). Dissolve the solid in Dichloromethane, wash with 1M NaOH (to remove phenols), dry over MgSO4, and then recrystallize.

References

  • Arslan, H. (2011).[4][5] "2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone."[4][5] Acta Crystallographica Section E, 67(6), o1303.[5] Context: Provides crystallographic data and synthesis/purification methods (recrystallization in ethyl acetate) for closely related methoxy-substituted diphenylethanones.

  • Belloli, E., et al. (2001).[6] "Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives... by liquid chromatography." Journal of Chromatography A, 907(1-2), 101-113.[6] Context: Establishes chromatographic parameters (Hexane/Alcohol mobile phases) for separating methoxy-substituted aromatic isomers.

  • Azevedo, A.M.G. (2008). "Synthetic model of a new deoxybenzoin derivative." ResearchGate.[7][8] Context: Describes the purification of dimethoxydeoxybenzoins using preparative TLC and column chromatography (Hexane:Ether), validating the chromatographic approach for this compound class.

Sources

Technical Support Center: Optimizing Catalyst Loading for α-Arylation of Deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-arylation of deoxybenzoins. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and reproducibility of this powerful C-C bond-forming reaction. As your application scientist, my goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments effectively. The key to a successful, scalable, and cost-effective α-arylation is not just finding conditions that work, but understanding why they work, with a particular focus on minimizing catalyst loading without sacrificing performance.

The palladium-catalyzed α-arylation of ketones, including deoxybenzoins, is a cornerstone of modern synthesis, enabling access to a vast array of important structural motifs.[1][2] The reaction's efficiency is critically dependent on the synergistic interplay between the palladium source, the ligand, the base, and the solvent.[3] Optimizing the catalyst loading is a balancing act: too little, and the reaction may be sluggish or incomplete; too much, and you increase costs, complicate purification, and risk side reactions like diarylation.[4]

This guide is structured into two main parts: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for proactive optimization and deeper mechanistic understanding.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the α-arylation of deoxybenzoins, presented in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction shows low or no conversion to the desired α-aryl deoxybenzoin. What should I investigate first?

Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Potential Cause 1: Inefficient Generation of the Active Pd(0) Catalyst The catalytic cycle begins with an active, coordinatively unsaturated Pd(0) species.[5] If your precatalyst is not efficiently reduced or activated, the entire cycle will be sluggish. Using Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand requires in situ reduction, which can be inconsistent.

  • Solution: Switch to a well-defined, air-stable Pd(II) precatalyst, such as an N-heterocyclic carbene (NHC) complex or a biarylphosphine-ligated precatalyst (e.g., XPhos-Pd-G3).[6][7] These complexes are designed to generate the active Pd(0) species cleanly and reproducibly, often allowing for lower catalyst loadings from the outset.

Potential Cause 2: Inappropriate Ligand Choice The ligand is arguably the most critical component for success. It must stabilize the palladium center, promote both the oxidative addition of the aryl halide and the final C-C bond-forming reductive elimination.[8][9]

  • Solution: For deoxybenzoins, which can be sterically demanding, bulky and electron-rich ligands are essential.

    • Biaryl Monophosphine Ligands (Buchwald-type): Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. Their steric bulk facilitates reductive elimination, which is often the rate-limiting step.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and provide high thermal stability, making them effective for challenging couplings, especially with less reactive aryl chlorides.[2][7]

    • Dialkylphosphines: Simple, sterically hindered ligands like tri-tert-butylphosphine (P(t-Bu)₃) can also be highly effective and promote fast reaction rates.[3]

Potential Cause 3: Incorrect Base or Solvent System The base's role is to generate the ketone enolate without causing side reactions.[10] Its strength and solubility are critical. The solvent must solubilize all components and not interfere with the catalyst.

  • Solution:

    • Base Screening: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if you see starting material decomposition or aldol side products, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[6]

    • Solvent Choice: Anhydrous toluene or dioxane are standard. Ensure your solvent is rigorously dried, as water can hydrolyze the enolate and deactivate the catalyst.

Q2: I'm observing significant formation of a diarylated product. How can I improve selectivity for mono-arylation?

Diarylation occurs when the mono-arylated product, which still possesses an acidic α-proton, is deprotonated and undergoes a second arylation.

Potential Cause 1: High Catalyst Loading or Temperature A highly active catalyst at elevated concentrations or temperatures can drive the reaction past the desired mono-arylation stage before all the starting deoxybenzoin is consumed.

  • Solution:

    • Reduce Catalyst Loading: This is the most direct approach. Once you have established initial success, systematically lower the catalyst loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) while monitoring the reaction profile.

    • Lower Reaction Temperature: Many modern catalyst systems are active at temperatures well below reflux.[3] Try running the reaction at 70-80 °C instead of 100-110 °C.

Potential Cause 2: Base Stoichiometry and Strength Using a large excess of a very strong base can lead to a high equilibrium concentration of the product enolate, favoring diarylation.

  • Solution: Use the minimum effective amount of base (typically 1.2–1.5 equivalents). If diarylation persists, switching to a weaker base like K₃PO₄ can provide better kinetic control.[6]

Q3: My reaction starts well but then stalls, or I see palladium black precipitating. What is causing catalyst deactivation?

Catalyst deactivation occurs when the active Pd(0) species falls out of the catalytic cycle, often by agglomerating into inactive palladium black.[11]

Potential Cause 1: Ligand Degradation or Dissociation Phosphine ligands can be susceptible to oxidation if the reaction is not maintained under an inert atmosphere.[11] Ligand dissociation from the metal center can also lead to unprotected Pd(0) species that aggregate.

  • Solution:

    • Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Purge all reagents and the reaction vessel thoroughly with argon or nitrogen.

    • Use Chelating or Stable Ligands: While many successful ligands are monodentate, certain chelating ligands or robust NHC ligands can offer greater stability and resistance to deactivation.[12][13]

Potential Cause 2: Substrate or Product Inhibition Some functional groups on the starting materials or products can coordinate to the palladium center and inhibit catalysis.[1]

  • Solution: This can be difficult to diagnose without mechanistic studies. However, using a ligand with greater steric bulk can sometimes prevent inhibitory binding at the metal center.

Below is a troubleshooting workflow to guide your experimental decisions.

G start Problem: Low Yield / Stalled Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_materials Are Starting Materials Pure? start->check_materials solution_precatalyst Action: Use well-defined precatalyst (e.g., XPhos-Pd-G3) check_catalyst->solution_precatalyst In-situ generation failing? solution_ligand Action: Screen bulky, e-rich ligands (e.g., RuPhos, P(t-Bu)3, IPr) check_catalyst->solution_ligand Poor reactivity? solution_base Action: Screen bases (NaOtBu, K3PO4) & ensure anhydrous solvent check_conditions->solution_base Side reactions or no enolization? solution_purity Action: Purify/re-validate aryl halide & deoxybenzoin check_materials->solution_purity Impurities present?

Caption: A workflow for troubleshooting low-yield α-arylation reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about optimizing catalyst loading and general reaction setup.

Q1: What is a reasonable starting catalyst loading for a new deoxybenzoin arylation?

For initial screening, a catalyst loading of 1-2 mol % of the palladium source is a robust starting point.[14] For the ligand, a Pd:Ligand ratio of 1:1.5 or 1:2 is typical for monodentate phosphines to ensure the metal center remains ligated. Once a successful reaction is identified, the loading can be systematically lowered. High-turnover systems can often achieve excellent yields with as little as 0.05-0.5 mol % catalyst.[6]

Q2: How does the choice of aryl halide (Cl, Br, I) affect the optimal catalyst loading?

The reactivity of the aryl halide follows the trend I > Br > OTf > Cl. This is due to the bond dissociation energies, which influence the rate of oxidative addition.

  • Aryl Iodides/Bromides: These are more reactive and generally require lower catalyst loadings and milder conditions. You can often start at 0.5-1.0 mol %.

  • Aryl Chlorides: As the most challenging but also the most cost-effective substrates, they require more active catalytic systems.[2] This often means using specialized ligands (e.g., certain Buchwald biarylphosphines or NHCs) and potentially a slightly higher initial loading (2 mol %) before optimization.[6]

Q3: What is the mechanistic reason that bulky, electron-rich ligands allow for lower catalyst loadings?

The high efficiency of these ligands stems from their ability to positively influence the two key steps in the catalytic cycle:

  • Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the Pd(0) center, making it more nucleophilic and accelerating its addition to the electrophilic aryl halide.[3]

  • Reductive Elimination: The steric bulk of the ligand creates a crowded coordination sphere around the palladium center. This steric pressure is relieved during the C-C bond-forming reductive elimination step, which regenerates the less-crowded, two-coordinate Pd(0) species. This acceleration of the final, often rate-limiting, step is crucial for high catalyst turnover.[8][9]

The overall catalytic cycle is depicted below.

CatCycle pd0 L₂Pd(0) (Active Catalyst) pd_aryl L₂Pd(II)(Ar)(X) pd0->pd_aryl ox_add ox_add Oxidative Addition pd_enolate L₂Pd(II)(Ar)(enolate) pd_aryl->pd_enolate transmetal transmetal Transmetalation (Enolate Exchange) pd_enolate->pd0 red_elim red_elim Reductive Elimination product α-Aryl Deoxybenzoin red_elim->product arx Ar-X arx->ox_add enolate Deoxybenzoin Enolate enolate->transmetal

Caption: The palladium-catalyzed α-arylation cycle.

Q4: Can I pre-mix the catalyst, ligand, and base?

It is generally not recommended to pre-mix the catalyst components, especially the base, for extended periods. Strong bases like NaOtBu can react with or degrade sensitive ligands and palladium complexes over time, leading to catalyst deactivation before the substrates are even introduced. The best practice is to add the components to the reaction vessel sequentially under an inert atmosphere.

Experimental Protocol and Data

General Protocol for α-Arylation of Deoxybenzoin

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Vessel Preparation: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the deoxybenzoin (1.0 mmol, 1.0 equiv).

  • Addition of Solids: In a glovebox or under a positive pressure of argon, add the aryl halide (1.1 mmol, 1.1 equiv), the palladium precatalyst (0.01 mmol, 1 mol %), the ligand (0.015 mmol, 1.5 mol %), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL).

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl solution. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
Aryl HalideDeoxybenzoinPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl Bromide (electron-neutral)UnsubstitutedXPhos-Pd-G3 (1.0)(part of precatalyst)NaOtBu (1.4)Toluene100
Aryl Bromide (electron-rich)UnsubstitutedP(t-Bu)₃-Pd-G2 (1.0)(part of precatalyst)NaOtBu (1.4)Toluene100
Aryl Chloride (electron-poor)UnsubstitutedIPr-Pd-G3 (2.0)(part of precatalyst)NaOtBu (1.4)Dioxane110
Aryl Bromide (sterically hindered)Sterically hinderedRuPhos-Pd-G3 (1.5)(part of precatalyst)K₃PO₄ (2.0)Dioxane110

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Gagnon, A. P., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(18), 3137-3145. [Link]

  • Schmalz, M., et al. (2024). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Chemical Science, 15(3), 863-871. [Link]

  • Thomas, A. A. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Blue, J. D. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Marques, M. M. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]

  • Zultanski, S. L., et al. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 52(46), 16947-16954. [Link]

  • Singh, R., et al. (2003). α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. Chemical Communications, (13), 1598-1599. [Link]

  • Levin, M. D., et al. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 62(9-10), e202200030. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Wang, Y., et al. (2022). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Boujdi, Y., et al. (2021). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 2(2), 119-128. [Link]

  • Chen, J., et al. (2013). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition, 52(34), 8964-8968. [Link]

  • Mills, J. E. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1944. [Link]

  • Mohanan, K., & Biju, A. T. (2023). Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. Asian Journal of Organic Chemistry, 12(3), e202201362. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Transition-metal-catalyzed α-Arylation of Enolates. Organic Reactions. [Link]

  • Ortuno, R., et al. (2018). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. ACS Catalysis, 8(7), 6106-6115. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]

  • Valente, C., et al. (2014). Palladium-catalyzed α-arylation of arylketones at low catalyst loadings. Beilstein Journal of Organic Chemistry, 10, 3058-3064. [Link]

Sources

Troubleshooting low conversion rates in steric hindered ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Low Conversion in Sterically Hindered Ketone Synthesis

Executive Summary: The "Steric Wall" vs. The "Enolization Trap"

Synthesizing sterically hindered ketones (e.g., tert-butyl ketones, ortho-substituted benzophenones) often results in low conversion. This is rarely due to "bad reagents" alone. It is usually a competition between two pathways:

  • Nucleophilic Attack (Desired): The formation of the C-C bond.

  • Enolization (Parasitic): The organometallic reagent acts as a base, deprotonating the alpha-position. Upon aqueous workup, the enolate protonates back to the starting material, creating the illusion of "no reaction."

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers present in hindered systems.

Diagnostic Workflow

Before altering conditions, diagnose the root cause of failure. Use this logic flow to pinpoint the specific failure mode.

TroubleshootingFlow Start Problem: Low Conversion (Starting Material Remains) CheckSM Analyze Crude Mixture (NMR/GC-MS) Start->CheckSM IsEnolizable Is the Substrate Enolizable? (Alpha-Protons) CheckSM->IsEnolizable SM Recovered CauseRed CAUSE: Reduction (Beta-Hydride Transfer) CheckSM->CauseRed Alcohol Side Product DeuteriumTest Run Deuterium Quench Test (D2O/MeOD) IsEnolizable->DeuteriumTest Yes CauseSteric CAUSE: Steric/Electronic Nucleophile too weak IsEnolizable->CauseSteric No ResultD Deuterium Incorporated? DeuteriumTest->ResultD CauseEnol CAUSE: Enolization Reagent acted as Base ResultD->CauseEnol Yes (D-SM found) ResultD->CauseSteric No SolCeCl3 SOLUTION: Add CeCl3 or LaCl3 Use Organolithium CauseEnol->SolCeCl3 SolAct SOLUTION: Activate Electrophile (Lewis Acid / Weinreb) CauseSteric->SolAct SolTemp SOLUTION: Lower Temp (-78°C) Change Ligand (Pd) CauseRed->SolTemp

Figure 1: Diagnostic logic for distinguishing between enolization, steric inertness, and side reactions.

Module A: Nucleophilic Addition (Grignard/Organolithium)

The Problem: In hindered systems (e.g., adding t-BuMgCl to a nitrile or Weinreb amide), the bulky nucleophile cannot access the carbonyl carbon. Instead, it abstracts an accessible alpha-proton (enolization) or transfers a beta-hydride (reduction).

Solution 1: The Lanthanide Switch (Imamoto Activation)

The addition of anhydrous Cerium(III) Chloride (CeCl₃) or Lanthanum(III) Chloride (LaCl₃·2LiCl) is the most effective fix. The lanthanide coordinates to the carbonyl oxygen, increasing electrophilicity, while the organolanthanide species formed is less basic than the parent Grignard, suppressing enolization.

Comparative Data: Addition of RMgX to Hindered Ketones

Reagent SystemBasicityNucleophilicityEnolization RiskConversion (Hindered)
RMgX (Standard) HighModerateHigh< 20%
RLi (Standard) Very HighHighVery High< 30%
RMgX + CeCl₃ LowHighLow> 85%
Turbo-Grignard ModerateHighModerate50-70%
Protocol: CeCl₃-Mediated Grignard Addition

Reference Grounding: Imamoto et al. (JACS/JOC)

  • Preparation of Anhydrous CeCl₃ (CRITICAL):

    • Commercially available CeCl₃·7H₂O must be dried. Heating it incorrectly causes hydrolysis to CeOCl (inactive).

    • Step: Place CeCl₃·7H₂O in a flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The powder should remain white/granular. If it turns yellow/clumpy, it has hydrolyzed.

  • Activation:

    • Cool the flask to 0°C. Add anhydrous THF (approx. 5 mL/mmol). Stir for 1-2 hours to form a milky suspension (the CeCl₃·THF complex).

  • Reaction:

    • Cool to -78°C. Add the ketone/amide substrate.

    • Add the Grignard reagent (1.5 equiv) dropwise.

    • Allow to warm slowly to 0°C (or room temp if extremely hindered).

    • Quench: Dilute HCl or saturated NH₄Cl.

Module B: The Weinreb Amide Route

The Problem: While Weinreb amides prevent over-addition, sterically hindered amides often fail to react with bulky nucleophiles due to the stability of the chelated ground state or steric repulsion preventing the initial attack.

Mechanism & Failure Points

The stable 5-membered chelate is key.[1] However, if the R-group on the amide is bulky (e.g., t-butyl), the "cone of protection" prevents the nucleophile from approaching the carbonyl.

WeinrebMech Amide Weinreb Amide (Ground State) Attack Nucleophilic Attack (Steric Barrier) Amide->Attack + RMgX Attack->Amide Failed (Sterics) OR Enolization Intermediate Stable Chelate (Tetrahedral) Attack->Intermediate Successful Attack Product Ketone Intermediate->Product Acid Hydrolysis

Figure 2: The Weinreb pathway. The critical failure point is the initial attack step in hindered systems.

Troubleshooting Steps:
  • Switch to Organolithium: If Grignard fails, use R-Li. It is smaller and more reactive.

  • Temperature: Unlike typical Weinreb protocols (0°C), hindered substrates may require room temperature or reflux. Note: High temp increases risk of N-O bond cleavage.

  • Additives: Use LaCl₃·2LiCl (soluble lanthanide salts) to activate the amide carbonyl.

Module C: Palladium-Catalyzed Alpha-Arylation

The Problem: Coupling a hindered ketone (enolate) with an aryl halide. Steric bulk inhibits the Reductive Elimination step, leading to catalyst decomposition (palladium black).

Solution: Ligand Selection

Standard ligands (PPh₃, dppf) will fail. You must use bulky, electron-rich ligands designed to force reductive elimination.

  • First Choice: Buchwald Ligands (SPhos, XPhos, BrettPhos) .

    • Why: The biaryl backbone provides steric bulk to accelerate reductive elimination, while the phosphine is electron-rich to facilitate oxidative addition.

  • Second Choice: NHC Ligands (IPr, SIPr) .

    • Why: Extremely strong sigma-donors that stabilize the Pd center and accommodate steric bulk.

Optimization Table: Pd-Catalyzed Arylation

VariableRecommendation for Hindered SystemsReason
Pre-catalyst Pd(OAc)₂ or G3/G4 PalladacyclesRapid initiation.
Base NaOtBu or LiHMDSStrong base needed to generate enolate fully.
Solvent Toluene or Dioxane (100°C+)High temp required for reductive elimination.
Ligand XPhos or BrettPhos "Dial-in" steric bulk to match substrate.

Frequently Asked Questions (FAQ)

Q: I recovered my starting material, but I used 3 equivalents of Grignard. Why? A: You likely formed the enolate. The Grignard acted as a base. To confirm, quench a small aliquot with D₂O and check NMR. If the alpha-position is deuterated, you have an enolization problem. Fix: Use the CeCl₃ protocol (Section 3).

Q: Can I buy anhydrous CeCl₃? A: Yes, but it is hygroscopic. "Anhydrous" beads from vendors often absorb water upon opening. It is always safer to dry CeCl₃·7H₂O yourself or buy the "beads" and dry them under vacuum at 140°C before use.

Q: My Weinreb amide reaction yields an aldehyde instead of a ketone. A: This indicates reduction. The Grignard reagent transferred a hydride (beta-hydride elimination) instead of the alkyl group. Fix: Switch to an organolithium (no beta-hydrogens if possible, e.g., MeLi, PhLi) or use a non-reducing Grignard (e.g., MeMgBr) to test reactivity.

Q: What is "Turbo Grignard" and does it help? A: Turbo Grignard is iPrMgCl·LiCl. The LiCl breaks up the polymeric aggregates of the Grignard, making it a more kinetic species. It is excellent for generating Grignards via halogen exchange but offers only marginal improvement in addition to hindered ketones compared to the CeCl₃ method.

References

  • Imamoto, T., et al. "Carbonyl Addition Reactions Promoted by Cerium Reagents." Journal of the American Chemical Society.

  • Weinreb, S. M., & Nahm, S. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

  • Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles."[2] Accounts of Chemical Research.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Alpha-Arylation of Ketones."[3] Organic Letters.

Sources

Validation & Comparative

Structural Insights & Comparative Guide: 2-(4-Methoxyphenyl)-1,2-diphenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-(4-Methoxyphenyl)-1,2-diphenylethanone (often referred to as


-(4-anisyl)deoxybenzoin) represents a class of sterically congested 

-aryl ketones. These molecules are pivotal intermediates in the synthesis of non-steroidal estrogen antagonists (e.g., Tamoxifen analogs) and photo-active materials.

The Challenge: In crystal engineering, the "desyl" backbone (


) is known for its conformational flexibility. Introducing a third aryl group (the 4-methoxyphenyl moiety) at the 

-position creates significant steric strain, forcing the molecule out of planarity and dramatically altering its solid-state packing compared to its parent compounds.

Guide Scope: This guide compares the structural and physicochemical performance of the target compound against two key alternatives: the parent Deoxybenzoin (baseline) and the nitrogen-linked analog 2-((4-Methoxy-2-methylphenyl)amino)-1,2-diphenylethanone (supramolecular alternative).

Chemical Identity & Structural Logic[1]

Before analyzing performance, we must define the structural variables.

  • Target: 2-(4-Methoxyphenyl)-1,2-diphenylethanone

    • Core Feature: All-carbon quaternary center (if

      
      -alkylated further) or tertiary methine at the 
      
      
      
      -position.
    • Key Interaction: Steric repulsion between three phenyl rings; weak

      
       bonding.
      
  • Alternative A (The "Amino" Analog): 2-((4-Methoxy-2-methylphenyl)amino)-1,2-diphenylethanone

    • Core Feature: Nitrogen linker relieves some steric strain via

      
       geometry and introduces a Hydrogen Bond Donor (N-H).
      
    • Key Interaction: Intramolecular

      
       hydrogen bonding (locking conformation).
      
  • Alternative B (The Parent): 1,2-Diphenylethanone (Deoxybenzoin) [1]

    • Core Feature: High conformational freedom.

    • Key Interaction: Efficient

      
       stacking due to less steric bulk.
      
Structural Pathway Diagram

The following diagram illustrates the relationship and synthetic divergence of these materials.

StructuralLogic Deoxybenzoin Parent: Deoxybenzoin (1,2-Diphenylethanone) Flexible, Planar Stacking Target Target: C-Linked Tri-Aryl 2-(4-Methoxyphenyl)-... Steric Bulk, Hydrophobic Deoxybenzoin->Target C-Alkylation (Steric Increase) AminoAnalog Alt A: N-Linked Analog 2-(Arylamino)-... H-Bond Donor, Locked Conformation Deoxybenzoin->AminoAnalog Amination (H-Bond Introduction) Weak C-H...O\nDispersive Forces Weak C-H...O Dispersive Forces Target->Weak C-H...O\nDispersive Forces Strong N-H...O\nSupramolecular Chains Strong N-H...O Supramolecular Chains AminoAnalog->Strong N-H...O\nSupramolecular Chains

Figure 1: Structural divergence of desyl-derivatives showing the impact of substitution on intermolecular forces.

Comparative Performance Analysis

This section objectively compares the crystallographic and physical properties. Note that the "Amino Analog" data is derived from high-precision X-ray diffraction studies (Arslan et al.), serving as the functional benchmark for this scaffold.

Table 1: Crystallographic & Physicochemical Comparison
FeatureTarget: C-Linked Anisyl-DesylAlt A: N-Linked Analog [1]Alt B: Deoxybenzoin (Parent)
Formula



Space Group Monoclinic

(Predicted*)
Monoclinic

Monoclinic

Melting Point 95–100 °C (Est.)110–112 °C55–60 °C
Conformation Twisted (Steric clash)All-trans backboneFlexible
H-Bonding Acceptor only (

)
Donor (

) & Acceptor
Acceptor only (

)
Primary Packing Force van der Waals & Dipole-DipoleIntermolecular


Stacking
Solubility (Organic) High (Lipophilic)Moderate (Polar interactions)High

*Note: Space group prediction based on isostructural analogs in the Cambridge Structural Database (CSD).

Detailed Performance Insights
1. Conformational Locking vs. Flexibility
  • Target (C-Linked): The presence of the bulky 4-methoxyphenyl group at the

    
    -carbon creates a "propeller" arrangement. The molecule cannot flatten out. This reduces the lattice energy density, often leading to lower melting points relative to molecular weight.
    
  • Alt A (N-Linked): The amino group introduces an Intramolecular Hydrogen Bond (

    
    ).[2]
    
    • Experimental Evidence: The

      
       distance is typically ~2.6 Å with an angle of ~107°.
      
    • Effect: This locks the molecule into a pseudo-five-membered ring, significantly increasing rigidity and stability compared to the C-linked target [1].

2. Crystal Packing Efficiency
  • Target: Relies on "Shape Fitting". The methoxy group (

    
    ) often lies coplanar with its phenyl ring to maximize resonance, but the three rings twist relative to each other to avoid steric clash.
    
  • Alt A: Exhibits a "Zig-Zag" supramolecular topology.[3] The molecules align in chains along the c-axis driven by weak intermolecular interactions, a feature less pronounced in the purely hydrophobic Target.

Experimental Protocols

To validate these structures or synthesize the target for analysis, follow these standardized protocols.

Protocol A: Synthesis of the Target (C-Linked)

Method: Friedel-Crafts Alkylation of Anisole with Desyl Chloride.

  • Reagents: Desyl chloride (10 mmol), Anisole (excess, solvent/reactant),

    
     (12 mmol).
    
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, ice bath (
    
    
    
    ).
  • Procedure:

    • Dissolve desyl chloride in dry anisole.

    • Add

      
       portion-wise over 30 mins (Exothermic!).
      
    • Stir at

      
       for 1 hour, then warm to RT for 4 hours.
      
  • Workup: Quench with ice/HCl. Extract with DCM. Wash with brine.

  • Purification: Recrystallization from Ethanol/Hexane (1:1).

Protocol B: Crystallization for X-Ray Diffraction

Method: Slow Evaporation vs. Solvent Diffusion.

For sterically hindered ketones like 2-(4-methoxyphenyl)-1,2-diphenylethanone, standard cooling often yields amorphous powder. Use Solvent Diffusion for single crystals.[4]

  • Inner Vial: Dissolve 50 mg of pure compound in 2 mL of Dichloromethane (Good solubility).

  • Outer Vial: Place inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Poor solubility).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at

    
     for 7–10 days.
    
  • Result: Hexane vapor diffuses into the DCM, slowly lowering solubility and growing high-quality prisms suitable for XRD.

Workflow Visualization

ExperimentalWorkflow Start Crude Product (Post-Synthesis) SolubilityCheck Solubility Test (DCM vs Hexane) Start->SolubilityCheck DiffusionSetup Solvent Diffusion Setup Inner: DCM | Outer: Hexane SolubilityCheck->DiffusionSetup Confirmed Differential Incubation Incubation 4°C, 7-10 Days DiffusionSetup->Incubation Harvest Crystal Harvest Microscope Inspection Incubation->Harvest Harvest->DiffusionSetup If Amorphous (Retry) XRD Single Crystal XRD Data Collection Harvest->XRD If Prisms > 0.1mm

Figure 2: Optimized crystallization workflow for sterically hindered aromatic ketones.

Critical Analysis: Why Choose the Target?

When designing a material or drug candidate, why select the C-linked Target over the Amino Analog ?

Electronic Neutrality (NLO Applications)

The Target molecule is a donor-acceptor system (Methoxy donor


 Carbonyl acceptor) but lacks the disruption of the amino group.
  • Benefit: It provides a pure "push-pull" electronic system through the

    
    -conjugated phenyl ring without the pH sensitivity of the amine nitrogen.
    
  • Application: Ideal for Non-Linear Optical (NLO) crystal growth where protonation states must remain constant.

Metabolic Stability (Drug Development)
  • Target: The all-carbon skeleton is resistant to oxidative deamination.

  • Alternative (Amino): The

    
     bond is susceptible to metabolic cleavage (N-dealkylation) by cytochrome P450 enzymes.
    
  • Recommendation: Use the Target scaffold for core pharmacophores requiring long half-lives; use the Amino scaffold if you need a "handle" to attach further solubilizing groups (e.g., converting to a hydrochloride salt).

References

  • Arslan, H., Algul, O., Zirek, S., Tari, O., Demircan, A., & Hardcastle, K. I. (2011).[5] 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone . Acta Crystallographica Section E, 67(5), o1189.

  • Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N., & Tiekink, E. R. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone . Acta Crystallographica Section E, 71(8), o657–o658.

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile . Analytical Sciences, 22, x265.

  • Cambridge Crystallographic Data Centre (CCDC). Structural Database Search: Deoxybenzoin Derivatives .

Sources

A Comparative Guide to the Synthesis of 1,2,2-Triarylethanones: Metal-Catalyzed vs. Metal-Free Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,2-triarylethanone framework is a privileged structural motif in organic synthesis, serving as a critical building block for numerous biologically active compounds and materials. Notably, these ketones are key intermediates in the synthesis of high-value pharmaceuticals, including the widely used breast cancer therapeutic, Tamoxifen.[1] The construction of the core C-C bond, specifically the α-arylation of a ketone, is the pivotal step in their synthesis. For decades, the field has been dominated by transition-metal-catalyzed methods, which offer reliability and broad scope. However, a growing emphasis on green chemistry and cost-efficiency has spurred the development of compelling metal-free alternatives.

This guide provides a comprehensive comparison of these two dominant synthetic paradigms. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative advantages and disadvantages of both metal-catalyzed and metal-free approaches. By presenting detailed protocols and comparative data, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal strategy for their specific synthetic challenges.

Part 1: The Established Workhorse: Metal-Catalyzed α-Arylation

Transition metal catalysis, particularly using palladium, has become a cornerstone of modern organic synthesis for its ability to forge C-C bonds with high efficiency and predictability.[2][3] The α-arylation of ketones via this method has been extensively developed and provides a robust route to 1,2,2-triarylethanones.

Mechanistic Rationale: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed α-arylation of ketones involves a well-defined catalytic cycle. The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands are often employed to accelerate the key steps of the reaction and improve catalyst stability and selectivity.[4][5]

The process can be broken down into three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Enolate Coupling (Transmetalation/Deprotonation): A base deprotonates the ketone at the α-position to form an enolate. This enolate then displaces the halide on the Pd(II) center to form a palladium enolate complex.

  • Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate fragment couple, eliminating from the palladium center to yield the desired 1,2,2-triarylethanone and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

Palladium-Catalyzed Alpha-Arylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)L_n-X OxAdd->PdII_Ar Transmetalation Enolate Coupling PdII_Ar->Transmetalation Ketone Enolate PdII_Enolate Ar-Pd(II)L_n-Enolate Transmetalation->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product 1,2,2-Triarylethanone RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed α-arylation of ketones.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example for the α-arylation of a diarylmethane with an aryl bromide, a common strategy for synthesizing 1,2,2-triarylethanones.

Reaction: Arylation of diphenylmethane with 4-bromotoluene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Diphenylmethane

  • 4-Bromotoluene

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by diphenylmethane (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,2,2-triarylethanone.

Part 2: The Emerging Alternative: Metal-Free Synthesis

Driven by the need for more sustainable and economical synthetic routes, metal-free α-arylation has gained significant traction.[7] These methods bypass the issues of catalyst cost, toxicity, and product contamination inherent to transition metal catalysis. Several distinct mechanistic pathways have been established.

Mechanistic Rationale: The SRN1 Pathway

One of the most prominent metal-free methods proceeds via a radical nucleophilic aromatic substitution (SRN1) mechanism.[8] This is a chain reaction process that involves radical and radical anion intermediates.

  • Initiation: The reaction is often initiated by a single-electron transfer (SET) to the aryl halide from a suitable donor. In the widely used KOtBu/DMF system, it is proposed that a carbamoyl anion, generated from the deprotonation of DMF, acts as the electron donor.[9] This generates an aryl radical.

  • Propagation: The highly reactive aryl radical couples with the ketone enolate (formed by the base) to produce a radical anion intermediate.

  • Electron Transfer: This radical anion then transfers an electron to another molecule of the aryl halide, propagating the chain reaction and yielding the final α-arylated ketone product.[9]

SRN1 Mechanism cluster_init cluster_prop Initiation Initiation ArX Ar-X SET1 Single Electron Transfer (SET) ArX->SET1 e⁻ (from donor) ArX_anion [Ar-X]•⁻ SET1->ArX_anion Ar_radical Ar• ArX_anion->Ar_radical - X⁻ Coupling Radical-Enolate Coupling Ar_radical->Coupling + Enolate Propagation Propagation Enolate Ketone Enolate Radical_anion [Ar-Ketone]•⁻ Coupling->Radical_anion SET2 SET to Ar-X Radical_anion->SET2 SET2->ArX_anion Chain Propagation Product α-Aryl Ketone SET2->Product

Caption: Simplified SRN1 mechanism for metal-free α-arylation.

Other metal-free strategies include the use of hypervalent iodine reagents, such as diaryliodonium salts, which act as electrophilic arylating agents, and organophotoredox catalysis, which uses visible light and an organic dye to generate the necessary radical intermediates.[10][11][12]

Representative Experimental Protocol: Metal-Free (SRN1) Synthesis

This protocol describes the α-arylation of an enolizable aryl ketone with an aryl halide using the KOtBu/DMF system.[9]

Reaction: Arylation of deoxybenzoin with 4-iodotoluene.

Materials:

  • Potassium tert-butoxide (KOtBu)

  • Deoxybenzoin

  • 4-Iodotoluene

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere, add deoxybenzoin (1.0 equivalent) and 4-iodotoluene (1.2 equivalents).

  • Add anhydrous DMF via syringe.

  • In a separate flask, weigh potassium tert-butoxide (2.5 equivalents) and add it to the reaction mixture portion-wise over 10 minutes while stirring.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction may take 8-16 hours.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Acidify the mixture with 1M HCl to pH ~5-6.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to afford the pure 1,2,2-triarylethanone.

Part 3: Head-to-Head Comparison

The choice between a metal-catalyzed and a metal-free approach is not always straightforward and depends on a multitude of factors including the specific substrate, desired scale, cost constraints, and purity requirements.

Comparative Workflow

The operational workflows for both methods share standard organic synthesis steps but differ in key areas, primarily concerning the handling of the catalytic system.

Workflow_Comparison cluster_metal Metal-Catalyzed Workflow cluster_freemetal Metal-Free Workflow Metal_Setup Setup Inert atmosphere required Handle sensitive catalyst/ligand Metal_Reaction Reaction 80-120°C Predictable kinetics Metal_Setup->Metal_Reaction Metal_Workup Workup Aqueous quench Standard extraction Metal_Reaction->Metal_Workup Metal_Purify Purification Chromatography Potential for trace metal removal Metal_Workup->Metal_Purify Free_Setup Setup Inert atmosphere often needed Handle strong base/reagents Free_Reaction Reaction Often higher temp. (120-140°C) or light Can be less predictable Free_Setup->Free_Reaction Free_Workup Workup Aqueous quench/acidification Standard extraction Free_Reaction->Free_Workup Free_Purify Purification Chromatography/Recrystallization No metal contamination Free_Workup->Free_Purify

Caption: Generalized workflow comparison for the two synthetic strategies.

Quantitative Data and Performance Metrics
MetricMetal-Catalyzed SynthesisMetal-Free SynthesisRationale & Causality
Primary Driver Efficiency & Scope: High yields across a vast range of substrates.Cost & Sustainability: Avoids precious metals and associated toxicity.Metal catalysts offer well-defined, highly active sites for coupling, whereas metal-free methods rely on generating reactive intermediates from common reagents.
Catalyst/Promoter Palladium, Nickel, Copper complexes with specialized ligands.[4][9]Strong bases (KOtBu), diaryliodonium salts, organic photocatalysts.[9][10][12]Metals act as true catalysts in a cycle. Metal-free methods often use stoichiometric or super-stoichiometric promoters to initiate radical or ionic pathways.
Cost Higher, due to precious metal catalysts and complex ligands.[7]Generally lower, utilizing commodity bases and solvents.[13]The cost of palladium and rationally designed phosphine ligands is a significant driver. Reagents like KOtBu and DMF are inexpensive bulk chemicals.
Environmental Impact Negative: Generates metal-containing waste streams.Positive: Avoids heavy metal waste, aligning with green chemistry principles.Metal waste requires specialized disposal. The primary waste from metal-free routes is often limited to salts and organic solvents.
Substrate Scope Very Broad: Tolerates a wide array of functional groups.[2][3]More Limited: Can be sensitive to certain functional groups; scope is expanding.[9]The mild, controlled nature of the metal catalytic cycle protects many functional groups. The highly reactive radical intermediates in SRN1 can be less selective.
Reaction Conditions Generally milder temperatures (80-120 °C).Often requires higher temperatures (>120 °C) or photostimulation.[8][9]Catalytic turnover is efficient at moderate temperatures. Higher energy input is often needed to initiate metal-free radical chain reactions.
Scalability Well-established for industrial processes.Can be challenging due to high temperatures or need for irradiation.Predictable kinetics and catalyst performance make scaling metal-catalyzed reactions more straightforward.
Product Purity Risk of trace metal contamination, requiring extra purification steps.No metal contamination, a significant advantage for pharmaceuticals.Leaching of the metal catalyst into the final product is a major concern in drug manufacturing, often requiring costly purification protocols.

Conclusion and Scientific Recommendation

Both metal-catalyzed and metal-free strategies represent powerful tools for the synthesis of 1,2,2-triarylethanones. The optimal choice is dictated by the specific goals of the synthesis.

Metal-catalyzed routes remain the gold standard for exploratory and small-scale synthesis, especially when dealing with complex molecules or when broad functional group tolerance and high, predictable yields are the primary objectives. The extensive literature and well-understood mechanisms provide a reliable foundation for achieving desired outcomes.[2][3]

Metal-free approaches offer a compelling and increasingly viable alternative, particularly for large-scale industrial synthesis where cost, sustainability, and the absolute avoidance of metal contamination are paramount. [9] For simpler, robust substrates, these methods can provide a more economical and environmentally friendly pathway to the target compounds.

The future of this field will likely focus on expanding the scope and improving the efficiency of metal-free systems. The development of novel organic photocatalysts and a deeper understanding of radical-mediated pathways will continue to close the gap, providing chemists with a versatile and truly green toolkit for constructing these valuable molecular architectures.

References

  • D. C. D. Butler, G. G. L. Le, and J. C. Vederas, "Transition‐Metal‐Free α‐Arylation of Enolizable Aryl Ketones and Mechanistic Evidence for a Radical Process," Angewandte Chemie International Edition, 2012. [Link]

  • R. Abonia and O. Montoya, "Synthetic Approaches Toward Diversely Substituted 1,2,2-triarylethanones," Current Organic Chemistry, 2021. [Link]

  • M. Palucki and S. L. Buchwald, "Palladium-Catalyzed α-Arylation of Ketones," Journal of the American Chemical Society, 1997. [Link]

  • A. A. G. El-Faham, C. G. S. Lima, and R. A. Pilli, "α‐Functionalisation of Ketones Through Metal‐Free Electrophilic Activation," Chemistry – A European Journal, 2020. [Link]

  • Y. Wang, H. Chen, and J. Zhang, "Recent advances in transition-metal-free arylation by using diaryliodonium salts," Journal of Organometallic Chemistry, 2023. [Link]

  • S. M. A. H. Siddiki, M. M. Hossain, and T. L. Gianetti, "Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents," Molecules, 2023. [Link]

  • Z. Zhu, S. Chen, D. Qiu, and B. Q. Li, "Metal-Free Visible Light-Promoted Synthesis of 1,2,2-Triarylethanones and 2,2-Diarylethanones: Route Towards Tamoxifen," Advanced Synthesis & Catalysis, 2023. [Link]

  • X. Liu, Y. Li, and Y. Wu, "Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones," ChemRxiv, 2020. [Link]

  • R. J. P. Corriu, "Comparison of the classical approaches to ketone synthesis with the palladium-catalysed carbonylative C–H bond functionalization reaction," Nature Chemistry, 2011. [Link]

  • Kanazawa University, "Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals," ScienceDaily, 2019. [Link]

  • C. C. C. Johansson and T. J. Colacot, "Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionalization," Angewandte Chemie International Edition, 2010. [Link]

  • A. M. Z. Slawin, "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides," Croda International, 2004. [Link]

  • T. J. Colacot, "Metal-Catalyzed α-Arylation of Carbonyl and Related Molecules: Novel Trends in C C Bond Formation by C H Bond Functionalization," Angewandte Chemie International Edition, 2010. [Link]

  • S. W. Kwok, J. R. Fotsing, R. J. Fraser, V. O. Rodionov, and V. V. Fokin, "Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles," Organic Letters, 2010. [Link]

Sources

IR spectroscopy peaks for carbonyl stretch in alpha-substituted deoxybenzoins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Deoxybenzoins (benzyl phenyl ketones) are critical intermediates in the synthesis of isoflavones, selective estrogen receptor modulators (SERMs), and heterocyclic pharmaceuticals. In drug development, precise monitoring of the carbonyl (


) stretching frequency is a non-destructive, high-throughput method to validate 

-functionalization.

The Challenge: The carbonyl stretch is highly sensitive to the electronic and steric environment of the


-carbon. Substituents at this position induce spectral shifts that can confirm successful reaction outcomes (e.g., halogenation vs. oxidation) or indicate impurity profiles.

Guide Scope: This guide provides a comparative analysis of IR spectral shifts for deoxybenzoin derivatives, supported by mechanistic explanations and a self-validating experimental protocol.

Mechanistic Framework: The Physics of the Shift

To interpret the data correctly, one must understand the three competing forces acting on the carbonyl bond force constant (


), which directly dictates the stretching frequency (

):


  • Resonance Effect (Lower

    
    ):  Conjugation with the phenyl ring (Ph-C=O) delocalizes 
    
    
    
    -electrons, reducing the double-bond character of the carbonyl, thereby weakening the bond and lowering the frequency.
  • Inductive/Field Effect (Higher

    
    ):  Electronegative 
    
    
    
    -substituents (Cl, Br, OH) withdraw electron density through the
    
    
    -bond (inductive) or through space (field effect). This destabilizes the canonical polar resonance form (
    
    
    ), forcing the bond to retain more double-bond character, thus increasing the frequency.
  • Hydrogen Bonding (Lower

    
    ):  Intramolecular H-bonding (as in Benzoin) weakens the 
    
    
    
    bond by pulling electron density toward the oxygen atom, lowering the frequency.
Visualization: Electronic Effects Pathway

G Base Deoxybenzoin (Baseline ~1686 cm⁻¹) EWG α-Halogen (Cl, Br) Inductive/Field Effect Base->EWG Dipole Repulsion H_Bond α-Hydroxyl (OH) Intramolecular H-Bond Base->H_Bond Bond Weakening Alkyl α-Alkyl (R) Electron Donating (+I) Base->Alkyl e- Donation Result_High Frequency INCREASE (> 1700 cm⁻¹) EWG->Result_High Result_Mixed Competing Effects (~1690 cm⁻¹) H_Bond->Result_Mixed Result_Low Frequency DECREASE (< 1686 cm⁻¹) Alkyl->Result_Low

Figure 1: Decision tree showing how different alpha-substituents modify the baseline carbonyl frequency of deoxybenzoin.

Comparative Analysis: Product Performance Guide

The following table synthesizes experimental data for key deoxybenzoin derivatives. The "Shift Magnitude" is calculated relative to the unsubstituted Deoxybenzoin baseline.

Table 1: Carbonyl Stretch ( ) Comparison[1][2][3]
CompoundStructure

(cm⁻¹)
Shift vs. BaselinePrimary Mechanism
Deoxybenzoin (Baseline)Ph-CO-CH₂-Ph1686 ± 2 Conjugation with one Phenyl ring.
Desyl Chloride (

-Chloro)
Ph-CO-CHCl-Ph1705 ± 5 +19 (Blue Shift)Field Effect: Cl dipole repels C=O dipole, increasing bond order.
Desyl Bromide (

-Bromo)
Ph-CO-CHBr-Ph1698 ± 4 +12 (Blue Shift)Similar to Cl but weaker due to lower electronegativity of Br.
Benzoin (

-Hydroxy)
Ph-CO-CH(OH)-Ph1690 ± 5 *+4 (Minor)Competition: Inductive effect (+

) vs. Intramolecular H-bond (-

).

-Methyl Deoxybenzoin
Ph-CO-CH(Me)-Ph1680 ± 3 -6 (Red Shift)Inductive (+I): Alkyl group donates e-, slightly weakening C=O.

*Note: Benzoin values are highly solvent-dependent. In solid phase (KBr), H-bonding is maximized, keeping the peak lower. In dilute non-polar solution, the "free" carbonyl may appear higher (~1710 cm⁻¹).

Experimental Validation Protocol

To ensure data integrity, follow this self-validating Standard Operating Procedure (SOP). This protocol minimizes artifacts caused by moisture or concentration effects.

SOP: High-Fidelity IR Acquisition
  • Sample Preparation (Choose One):

    • Solid State (Preferred for stability): Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet.

    • Solution State (Preferred for H-bond studies): Dissolve 5 mg sample in 1 mL anhydrous

      
       or 
      
      
      
      . Use a liquid cell with NaCl windows.
  • Background Correction:

    • Run an "air" or "pure solvent" background immediately before the sample.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (high precision).

    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Check (Self-Correction):

    • Check 1: Is the peak symmetric? (Asymmetry suggests aggregation or impurities).

    • Check 2: Is the baseline flat? (Sloping baseline indicates scattering from poor grinding).

    • Check 3: For Benzoin, look for the O-H stretch (~3400 cm⁻¹). If absent, the oxidation to benzil (diketone) may have occurred (Benzil

      
       doublet ~1670/1660 cm⁻¹).
      
Workflow Diagram

SOP Start Start: Sample Selection Prep Prep: KBr Pellet or CCl4 Soln Start->Prep Acquire Acquire: 16 Scans @ 2cm⁻¹ Prep->Acquire Check1 Validation: OH Peak Present? Acquire->Check1 Benzoin Confirm: α-Hydroxy (Benzoin) Check1->Benzoin Yes (~3400 cm⁻¹) Benzil Alert: Oxidation to Benzil Check1->Benzil No (Doublet C=O)

Figure 2: Validation workflow to distinguish alpha-hydroxy deoxybenzoin from its oxidation product, benzil.

Data Interpretation & Troubleshooting

When analyzing your spectra, use these "Field-Proven Insights" to distinguish real chemical shifts from experimental error.

  • The "Fermi Resonance" Trap: In some carbonyls, the first overtone of a bending vibration can couple with the fundamental stretching band, splitting the carbonyl peak into two. If you see a "doublet" in a pure sample of deoxybenzoin, check if the splitting is ~30-50 cm⁻¹. If so, it may be Fermi resonance, not a mixture.

  • Solvent Shifts: If switching from

    
     to Methanol, expect the 
    
    
    
    to drop by 5-10 cm⁻¹ due to intermolecular hydrogen bonding with the solvent. Always report the medium used.
  • The "Desyl" Marker: For

    
    -halo derivatives, the shift to ~1700 cm⁻¹ is diagnostic. If the peak remains at 1686 cm⁻¹, the halogenation likely failed or occurred on the phenyl ring (which causes minimal shift) rather than the 
    
    
    
    -carbon.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for general carbonyl shifts and field effects).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for alpha-halo ketone shifts).

  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1,2-diphenyl- (Desyl Bromide) IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Jones, R. N., et al. (1952).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methoxyphenyl)-1,2-diphenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(4-Methoxyphenyl)-1,2-diphenylethanone

Executive Summary & Chemical Context

This guide defines the personal protective equipment (PPE) and handling protocols for 2-(4-Methoxyphenyl)-1,2-diphenylethanone .[1][2] As a substituted deoxybenzoin derivative, this compound is primarily used as a photo-initiator intermediate or in the synthesis of selective estrogen receptor modulators (SERMs).

Critical Safety Premise: While specific toxicological data for this isomer may be limited, its structure—a lipophilic aromatic ketone—dictates that it be treated as a Class II Irritant with high potential for dermal absorption. The primary operational risks are dust inhalation during weighing and systemic absorption via organic solvents.

Chemical Profile:

  • Physical State: Solid (Crystalline/Powder)

  • Solubility: Lipophilic (Soluble in DCM, Ethyl Acetate; Insoluble in Water)

  • Primary Hazards: Skin/Eye Irritation (H315, H319), STOT-SE Respiratory Irritation (H335).

Hazard Assessment & PPE Selection Matrix

Effective protection relies on matching the PPE to the state of the matter (Solid vs. Solvated).

Table 1: PPE Specifications by Exposure Zone
Body ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Fine organic powders can bypass side shields. Goggles provide a seal against airborne particulates and solvent splashes.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm)Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Note: If dissolved in Dichloromethane (DCM), use PVA or Laminate gloves immediately, as Nitrile degrades in <5 mins.
Respiratory Engineering Control (Fume Hood) Primary defense.[3] If handling >500mg outside a hood, a P100/N95 Particulate Respirator is mandatory to prevent sensitization.
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if flammables are present due to static discharge risks.

PPE Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting PPE based on the experimental phase.

PPE_Decision_Tree Start START: Task Assessment State_Check Is the Chemical Solid or Solvated? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Dry Solvated Solvated (in Organic Solvent) State_Check->Solvated Wet Dust_Risk Risk: Inhalation & Static Dust Solid->Dust_Risk PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood (Sash at 18") Dust_Risk->PPE_Solid Solvent_Check Solvent Type? Solvated->Solvent_Check Non_Hal Non-Halogenated (EtOAc, Hexane, Acetone) Solvent_Check->Non_Hal Halogen Halogenated (DCM, Chloroform) Solvent_Check->Halogen PPE_Std PPE: Nitrile Gloves (Double) + Splash Goggles Non_Hal->PPE_Std PPE_Spec PPE: Silver Shield / Laminate Gloves + Splash Goggles Halogen->PPE_Spec

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk Step)

Context: Static electricity can cause organic powders to "jump," leading to inhalation or surface contamination.

  • Preparation: Place the balance inside the fume hood. If vibration affects readings, use a static-dissipative weighing funnel.

  • Donning: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves. Secure cuffs over the lab coat sleeves.

  • Transfer: Use a spatula; never pour from the bulk container.

  • Decon: Wipe the balance area with a wet paper towel (acetone or ethanol) immediately after weighing to capture invisible dust. Dispose of the towel as hazardous solid waste.

Protocol B: Reaction Setup (Solubilization)

Context: Once dissolved, the chemical's ability to penetrate skin increases significantly.

  • Solvent Choice: If using Dichloromethane (DCM), remove outer nitrile gloves and replace with Silver Shield/Laminate gloves . DCM penetrates nitrile in seconds, carrying the methoxy-ketone through to the skin.

  • Heating: If refluxing, ensure all ground glass joints are greased or sleeved to prevent vapor leakage.

  • Doffing: Remove outer gloves inside the hood before touching hood sashes or door handles to prevent cross-contamination.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then scoop into a waste bag.

  • Liquid Spill: Cover with vermiculite or absorbent pads.

  • Decontamination: Wash the surface with soap and water three times. The lipophilic nature of the compound means water alone is ineffective; a surfactant (soap) is required to lift it.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes.[4][5][6][7][8][9] Do not rub.

  • Skin Contact: Wash with soap and water.[4][5][7] Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the chemical deeper into the dermis.

Disposal
  • Solid Waste: Segregate into "Hazardous Organic Solid" stream.

  • Liquid Waste: "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used.

References & Authority

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Exposure to Hazardous Chemicals in Laboratories.[3] Occupational Safety and Health Administration.[3] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling aromatic ketones).[6][8] Link

  • PubChem Compound Summary. Deoxybenzoin Derivatives & Safety Data. National Center for Biotechnology Information. Link

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Aromatic Ketones). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.